Technical Documentation Center

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
  • CAS: 933736-29-9

Core Science & Biosynthesis

Foundational

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine Abstract The 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine scaffold represents a confluence of two of the most privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Abstract

The 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine scaffold represents a confluence of two of the most privileged heterocyclic motifs in modern medicinal chemistry: the piperidine and the tetrahydropyran (THP) rings.[1][2] The piperidine ring is a cornerstone in the design of central nervous system (CNS) agents, antivirals, and antihypertensives, while the THP moiety is frequently employed to enhance solubility, modulate lipophilicity, and serve as a stable surrogate for more metabolically labile groups.[3][4] This guide provides a comprehensive framework for the definitive structural analysis of this hybrid scaffold, moving beyond routine data reporting to offer a deep, mechanistic understanding of the analytical choices involved. It is intended for researchers and drug development professionals who require not just a structural confirmation, but a thorough characterization of stereochemistry, conformation, and physicochemical properties to drive informed decision-making in their discovery programs.

The Strategic Importance of the Piperidine-THP Ether Scaffold

The strategic value of combining these two saturated heterocycles via an ether linkage lies in the creation of a three-dimensional structure with a defined vector for substitution. This scaffold is not merely a sum of its parts; the ether linkage introduces specific conformational constraints and electronic features that are critical to its function as a pharmacophore. Understanding its structure in meticulous detail is therefore a prerequisite for successful structure-activity relationship (SAR) studies.

Synthesis and Stereochemical Considerations

A robust structural analysis begins with an understanding of the molecule's synthetic origin. A common and efficient route to this scaffold is via a Williamson ether synthesis or a Mitsunobu reaction between 3-hydroxypiperidine (often N-protected) and 4-hydroxytetrahydropyran.

  • Synthetic Pathway Overview:

    • Protection: The secondary amine of piperidine is typically protected (e.g., with a Boc group) to prevent N-alkylation.

    • Coupling: The protected 3-hydroxypiperidine is coupled with 4-hydroxytetrahydropyran or a derivative under appropriate conditions (e.g., NaH for Williamson; DEAD/PPh₃ for Mitsunobu).

    • Deprotection: Removal of the protecting group yields the target compound.

The primary stereochemical consideration arises from the chirality at the C3 position of the piperidine ring. The use of racemic, (R)-, or (S)-3-hydroxypiperidine will result in the corresponding racemic or enantiomerically pure product. The tetrahydropyran-4-ol starting material is achiral.

G cluster_synthesis Synthetic Workflow Start N-Boc-3-hydroxypiperidine + 4-hydroxytetrahydropyran Mitsunobu Mitsunobu Reaction (DEAD, PPh3) Start->Mitsunobu Coupling Protected N-Boc-3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine Mitsunobu->Protected Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected->Deprotection Final 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine Deprotection->Final G cluster_workflow Structural Elucidation Workflow MS Mass Spectrometry (Confirm MW & Formula) IR Infrared Spectroscopy (Identify Functional Groups) MS->IR Proceed if MW matches NMR NMR Spectroscopy (Map Connectivity & Stereochem) IR->NMR Proceed if N-H/C-O present CA Conformational Analysis (Define 3D Shape) NMR->CA Proceed if connectivity confirmed

Caption: A logical workflow for comprehensive structural analysis.

Mass Spectrometry (MS)

Mass spectrometry serves as the initial checkpoint, providing the molecular weight (MW) and, with high resolution, the elemental composition.

  • Causality of Technique Choice: Electrospray Ionization (ESI) in positive mode is the preferred method. The basic secondary amine of the piperidine ring is readily protonated to form a stable [M+H]⁺ ion, making it highly sensitive to ESI. [5][6]* Expected Fragmentation: The fragmentation pattern is dictated by the stability of the heterocyclic rings. Key fragmentation pathways include:

    • Cleavage of the C-O ether bond.

    • Ring-opening of the tetrahydropyran moiety, often involving the loss of small neutral molecules.

    • α-cleavage adjacent to the piperidine nitrogen.

Analysis Expected Result Interpretation
Molecular Formula C₁₀H₁₉NO₂---
Monoisotopic Mass 185.1416 u---
Low-Res ESI-MS m/z = 186.1 [M+H]⁺Confirms molecular weight.
High-Res ESI-MS m/z = 186.1494 [M+H]⁺Confirms elemental composition.
Key Fragments m/z ≈ 100, 86, 85Corresponds to fragmentation of the piperidine and THP rings.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (adjust to control fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): Flow rate appropriate for the instrument.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. For high-resolution analysis, use a TOF or Orbitrap mass analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It validates the successful formation of the ether linkage and the presence of the secondary amine.

  • Causality of Interpretation: The diagnostic region of the IR spectrum allows for the clear identification of N-H and C-O stretching vibrations, which are characteristic of the molecule's core structure. [7]

    Frequency Range (cm⁻¹) Vibration Type Functional Group Interpretation
    3300 - 3500 N-H Stretch Secondary Amine A single, medium-to-weak peak confirms the presence of the piperidine N-H.
    2850 - 3000 C-H Stretch Aliphatic Strong, sharp peaks indicative of the numerous sp³ C-H bonds.
    1085 - 1150 C-O-C Stretch Ether A strong, characteristic absorption confirming the ether linkage. [7]

    | 1560 - 1620 | N-H Bend | Secondary Amine | A medium-to-weak band, sometimes used for confirmation. [8]|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine, providing unambiguous evidence of atomic connectivity and stereochemistry.

  • Causality of Experimental Choices: A suite of NMR experiments is required for a self-validating assignment.

    • ¹H NMR: Provides information on the chemical environment and multiplicity of each proton.

    • ¹³C NMR: Identifies all unique carbon environments.

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within each ring system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

Structure for NMR Assignment:

Caption: Numbering scheme for NMR spectral assignments.

Predicted NMR Data Summary (in CDCl₃)

Position Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Key HSQC/COSY Correlations
Piperidine Ring
2~2.6-2.8 (ax), ~3.1-3.3 (eq)m~46H2 ↔ H3, H2 ↔ C2
3~3.6-3.8m~74H3 ↔ H2, H3 ↔ H4, H3 ↔ C3
4~1.5-1.7 (ax), ~1.9-2.1 (eq)m~32H4 ↔ H3, H4 ↔ H5, H4 ↔ C4
5~1.4-1.6 (ax), ~1.8-2.0 (eq)m~24H5 ↔ H4, H5 ↔ H6, H5 ↔ C5
6~2.6-2.8 (ax), ~3.0-3.2 (eq)m~46H6 ↔ H5, H6 ↔ C6
NHVariable (broad)s------
THP Ring
2'~3.4-3.6 (ax), ~3.9-4.1 (eq)m~67H2' ↔ H3', H2' ↔ C2'
3'~1.6-1.8 (ax), ~1.8-2.0 (eq)m~31H3' ↔ H2', H3' ↔ H4', H3' ↔ C3'
4'~3.7-3.9m~76H4' ↔ H3', H4' ↔ H5', H4' ↔ C4'
5'~1.6-1.8 (ax), ~1.8-2.0 (eq)m~31H5' ↔ H4', H5' ↔ H6', H5' ↔ C5'
6'~3.4-3.6 (ax), ~3.9-4.1 (eq)m~67H6' ↔ H5', H6' ↔ C6'

Experimental Protocol: NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its excellent solubilizing properties and minimal signal overlap.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: ≥400 MHz for good signal dispersion.

    • Scans: 8-16 scans.

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Scans: 512-1024 scans (or more, as ¹³C is less sensitive).

    • Pulse Program: Proton-decoupled (zgpg30).

  • 2D NMR (COSY & HSQC):

    • Use standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3).

    • Acquire sufficient increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transform, phase correction, and baseline correction. For 2D spectra, process both dimensions.

Conformational Analysis

The biological activity of this scaffold is intrinsically linked to its three-dimensional shape. Both the piperidine and tetrahydropyran rings exist predominantly in chair conformations to minimize strain. [9][10]

  • Piperidine Ring: The piperidine ring undergoes rapid chair-chair interconversion. The key question is the conformational preference of the large tetrahydropyranyloxy substituent at C3. Due to its steric bulk, this group will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. [9][11]* Tetrahydropyran Ring: Similarly, the THP ring exists as a chair. The connection to the piperidine ring is at an equatorial position relative to the THP ring's oxygen atom.

  • Ether Linkage: The C3-O-C4' torsional angle is a key determinant of the overall molecular shape and the relative orientation of the two rings.

Caption: The highly favored diequatorial chair-chair conformation.

Computational modeling (e.g., using density functional theory, DFT) can be employed to calculate the energy difference between various conformers and to predict the most stable three-dimensional structure. This theoretical analysis, when combined with NMR data (specifically, coupling constants and NOE experiments), provides a validated model of the molecule's solution-state conformation.

Conclusion

The structural analysis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine is a multi-faceted process that requires the logical application of several complementary analytical techniques. By following the workflow outlined in this guide—beginning with mass spectrometry for molecular formula confirmation, proceeding to IR for functional group identification, and culminating in a detailed multi-dimensional NMR analysis—researchers can achieve an unambiguous structural and stereochemical assignment. This rigorous characterization is fundamental to understanding the molecule's properties and is an indispensable component of any drug discovery program leveraging this valuable scaffold.

References

  • D. O. Tymoshenko, I. V. Komarov, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, Mol-Inst, 2021. [Link]

  • P. M. de A. Farias, et al., Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors, PubMed, 2018. [Link]

  • M. Larduinat, et al., Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology, ResearchGate, 2026. [Link]

  • A. V. Kletskov, et al., Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism, MDPI, 2022. [Link]

  • M. Larduinat, et al., Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology, ChemRxiv, 2022. [Link]

  • N/A, Piperidine Synthesis, DTIC, 2025. [Link]

  • SpectraBase, 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran. [Link]

  • S. G. Zlotin, et al., Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip, Beilstein Journals, 2019. [Link]

  • P. M. de A. Farias, et al., Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF, ResearchGate, 2018. [Link]

  • A. A. Gakh, et al., Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions, ACS Omega, 2022. [Link]

  • Illinois State University, Infrared Spectroscopy. [Link]

  • Google Patents, EP3228617A1 - Production method for tetrahydro-2h-pyran deriv
  • A. V. Stachulski, et al., Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory, ResearchGate, 2017. [Link]

  • Google Patents, WO2011105590A1 - 1,3,4,8-tetrahydro-2h-pyrido[1,2-a]pyrazine derivative and use of same as hiv integrase inhibitor.
  • PubChem, (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. [Link]

  • Organic Chemistry Portal, Tetrahydropyran synthesis. [Link]

  • R. A. Heacock, L. Marion, The infrared spectra of secondary amines and their salts, ResearchGate, 2025. [Link]

  • N/A, Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives, ElectronicsAndBooks, 1974. [Link]

  • Royal Society of Chemistry, Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

  • A. S. Fisyuk, et al., Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer, Russian Journal of Organic Chemistry, 2019. [Link]

  • N. S. Y. M. Sin, et al., Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose, PMC, 2020. [Link]

  • S. G. P. Van, et al., Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks, Arkivoc, 2006. [Link]

  • E. L. Eliel, et al., Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine, Journal of the American Chemical Society, 1976. [Link]

  • N/A, INFRARED SPECTROSCOPY (IR). [Link]

  • R. A. Heacock, L. Marion, THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS, Canadian Science Publishing, 1956. [Link]

  • NIST, 2H-Pyran-2-one, tetrahydro-4-methyl-, NIST WebBook. [Link]

Sources

Exploratory

The Piperidine Pharmacophore: Physicochemical Modulation, Target Engagement, and Metabolic Profiling in Drug Design

Executive Summary In contemporary medicinal chemistry, nitrogen-containing heterocycles are indispensable structural motifs. Among them, the piperidine ring is the most frequently utilized nitrogen heterocycle in FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, nitrogen-containing heterocycles are indispensable structural motifs. Among them, the piperidine ring is the most frequently utilized nitrogen heterocycle in FDA-approved drugs, appearing in over 70 commercialized pharmaceutical agents 1. Its ubiquity is not accidental; the piperidine scaffold offers a unique combination of basicity, conformational flexibility, and metabolic handles that allow for precise tuning of pharmacokinetic and pharmacodynamic properties. This technical guide explores the causality behind piperidine's biological significance, detailing its physicochemical foundations, target engagement mechanisms, metabolic profiling, and the experimental workflows required to optimize piperidine-based lead compounds.

Physicochemical Foundations & Conformational Dynamics

Piperidine is a six-membered saturated heterocyclic amine with the molecular formula C₅H₁₁N. The nitrogen atom is sp³ hybridized, driving the molecule to adopt a highly stable chair conformation analogous to cyclohexane 2.

Basicity and Lipophilicity

The secondary amine of an unsubstituted piperidine exhibits strong aliphatic basicity, with a conjugate acid pKa of 11.12 at 25°C 2. Consequently, at a physiological pH of 7.4, the piperidine nitrogen is predominantly protonated. This localized positive charge is a critical pharmacophoric feature, enabling strong electrostatic and hydrogen-bonding interactions with target receptors.

However, a high pKa can sometimes impede blood-brain barrier (BBB) penetration due to excessive ionization. To counteract this, medicinal chemists frequently employ fluorination (e.g., gem-difluorination). The introduction of electron-withdrawing fluorine atoms leverages inductive effects to lower the basicity of the amine while simultaneously modulating the lipophilicity (LogP) of the scaffold without drastically altering its steric bulk 3.

Quantitative Physicochemical Data

The table below summarizes the physicochemical data of foundational piperidine derivatives and notable FDA-approved drugs containing the scaffold:

CompoundpKaLogP / XLogP3Primary Target / Application
Piperidine 11.120.84Chemical Building Block [[2]]()
Nipecotic Acid 3.88, 10.4-2.90GABA Uptake Inhibitor 4
Donepezil 8.904.27AChE Inhibitor 5
Thioridazine 9.505.90Antipsychotic (D2 Antagonist) 6

Target Engagement & Pharmacophore Mapping

The biological significance of the piperidine ring is most evident in its interaction with central nervous system (CNS) targets. The introduction of chiral centers into the piperidine ring allows the molecule to perfectly adapt to complex protein-binding sites, enhancing target selectivity and mitigating off-target effects such as hERG toxicity 7.

A classic example is Donepezil , an acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease. At physiological pH, the piperidine nitrogen is protonated. This cationic center is drawn into the deep, narrow active site gorge of AChE, where it engages in a powerful cation-π interaction with the aromatic ring of the Trp86 residue located in the anionic subsite 5.

G Donepezil Donepezil (Piperidine Scaffold) ProtonatedN Protonated Nitrogen (pH 7.4) Donepezil->ProtonatedN Ionizes CationPi Cation-π Interaction ProtonatedN->CationPi Engages AChE AChE Active Site Trp86 Trp86 Residue (Anionic Subsite) AChE->Trp86 Contains CationPi->Trp86 Binds

Caption: Logical mapping of piperidine-mediated cation-π interactions in AChE.

Metabolic Profiling and CYP450 Interactions

Understanding the metabolic fate of piperidine derivatives is vital for optimizing drug half-life and preventing the formation of toxic metabolites. Piperidines are extensively metabolized by Cytochrome P450 enzymes, particularly the CYP3A4 and CYP2D6 isoforms 86.

Two dominant metabolic pathways dictate the clearance of piperidine drugs:

  • N-Dealkylation: CYP3A4 frequently catalyzes the N-dealkylation of 4-aminopiperidines. The 4-amino group acts as a hydrogen bond donor/acceptor, interacting with the Ser119 residue of CYP3A4 to perfectly juxtapose the piperidine moiety near the heme porphyrin for catalysis 8.

  • Ring Contraction & α-Oxidation: Mediated by the highly reactive Compound I of P450s, ring contraction is initiated by an initial N–H bond activation via hydrogen atom transfer (HAT). This leads to a rate-limiting homolytic C–C bond cleavage, forming a ring-opened radical imine that subsequently undergoes barrierless C–N bond formation to yield a pyrrolidine product 9.

G Piperidine Piperidine Drug CYP CYP3A4 / CYP2D6 Piperidine->CYP Substrate AlphaOx Ring Contraction CYP->AlphaOx Pathway A NDealk N-Dealkylation CYP->NDealk Pathway B Pyrrolidine Pyrrolidine Metabolite AlphaOx->Pyrrolidine Yields SecAmine Secondary Amine NDealk->SecAmine Yields

Caption: CYP450-mediated metabolic pathways of substituted piperidines.

Experimental Workflows: Synthesis, SAR, and ADME Screening

To systematically optimize piperidine analogs, a rigorous, self-validating experimental workflow must be established. Below are the definitive methodologies for evaluating the physicochemical and metabolic properties of novel piperidine compounds.

Protocol A: Potentiometric Titration for pKa Determination

Objective: Accurately determine the acid dissociation constant of the piperidine nitrogen to predict physiological ionization 4.

  • Sample Preparation: Dissolve the piperidine analog (1.0 mM) in a standardized 0.15 M KCl solution.

    • Causality: The 0.15 M KCl acts as a background electrolyte, maintaining a constant ionic strength that mimics physiological conditions and prevents activity coefficient fluctuations.

  • Acidification: Add standardized 0.1 M HCl until the solution reaches pH 2.0.

    • Causality: Starting at a highly acidic pH ensures the piperidine nitrogen is 100% protonated prior to the measurement phase.

  • Titration & Data Acquisition: Titrate the solution with 0.1 M NaOH under a nitrogen atmosphere, recording the pH after each micro-addition.

    • Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially skew the titration curve.

  • Validation & Analysis: Plot pH versus titrant volume. The pKa is derived from the half-equivalence point. The system is self-validated by running pure piperidine (known pKa 11.12) as a control standard.

Protocol B: In Vitro CYP450 Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify metabolic soft spots 6.

  • Incubation: Mix the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: A low substrate concentration (1 µM) ensures the reaction remains in the linear, first-order kinetic range (well below the Km​ ).

  • Initiation: Add 1 mM NADPH to the mixture.

    • Causality: NADPH is strictly required as the obligate electron donor for the CYP450 catalytic cycle. Without it, the reactive Iron-Oxo species (Compound I) cannot form.

  • Quenching: At predetermined intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Acetonitrile rapidly denatures the microsomal proteins, instantly halting enzymatic activity while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently to validate the metabolic viability of the HLM batch.

G Synth 1. Analog Synthesis PhysChem 2. pKa & logP Profiling Synth->PhysChem Screen InVitro 3. Microsomal Stability PhysChem->InVitro Filter Target 4. Target Engagement InVitro->Target Validate Lead 5. Lead Optimization Target->Lead Select

Caption: Sequential experimental workflow for screening piperidine analogs.

References

  • Piperidine - Grokipedia. Grokipedia.2

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). 9

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. 3

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC (NIH). 8

  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem. 4

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed (NIH). 6

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 7

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. 1

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega (NIH). 5

Sources

Foundational

The Tetrahydropyran (THP) Motif in Pharmacokinetic Optimization: A Senior Application Scientist's Perspective

Executive Summary In contemporary medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on subtle structural modifications. The tetrahydropyran (TH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on subtle structural modifications. The tetrahydropyran (THP) moiety—a six-membered, saturated heterocyclic ring containing a single oxygen atom—has emerged as a highly privileged scaffold. As a bioisostere for both cyclohexane and piperidine rings, THP offers a unique combination of conformational rigidity, reduced lipophilicity, and altered hydrogen-bonding capabilities. This technical guide explores the causality behind utilizing the THP moiety to resolve critical drug development liabilities, including hERG channel toxicity, poor metabolic stability, and suboptimal aqueous solubility.

The Causality of Bioisosteric Replacement

When designing a drug molecule, the choice of a core cyclic scaffold dictates the molecule's interaction with both its primary target and the biological environment (ADME properties). The THP ring is frequently deployed to replace problematic substructures due to its distinct physicochemical footprint.

Modulating Lipophilicity and Clearance

Replacing a highly lipophilic cyclohexane ring with a THP ring introduces a polar ether oxygen. This subtle change significantly lowers the partition coefficient (LogP/LogD). The causality here is straightforward: lower lipophilicity reduces non-specific binding to plasma proteins and decreases the intrinsic clearance ( CLint​ ) mediated by hepatic CYP450 enzymes, which preferentially metabolize highly lipophilic substrates.

Abrogating hERG Toxicity via Basicity Reduction

A common liability in CNS and cardiovascular drug design is the off-target blockade of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation. The hERG channel pore contains key aromatic residues (Tyr652, Phe656) that form strong cation- π interactions with basic amines (like piperidine) at physiological pH. By replacing a basic piperidine with a neutral THP ring, the positive charge is eliminated, fundamentally disrupting the cation- π interaction and rescuing the safety profile[1].

Table 1: Comparative Physicochemical & PK Effects of Ring Replacements
ScaffoldBasicity (Typical pKa)Lipophilicity ContributionhERG Liability RiskMetabolic Stability Profile
Cyclohexane NeutralHigh (Increases ClogP)LowModerate (Prone to CYP-mediated hydroxylation)
Piperidine Basic (~9.0 - 10.0)ModerateHigh (Cation- π interactions)Moderate (Prone to N-dealkylation)
Tetrahydropyran NeutralLow (Decreases ClogP)LowHigh (Ether oxygen blocks specific oxidation sites)

Case Studies in Structural Optimization

Omarigliptin: Achieving Once-Weekly Dosing

Omarigliptin (MK-3102) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes. During its optimization, researchers faced a challenge: earlier analogs containing a cyclohexylamine moiety exhibited unacceptable hERG channel inhibition. By replacing the cyclohexylamine with a tetrahydropyran scaffold, the hERG potency was significantly reduced while high DPP-4 inhibitory activity was maintained[2]. The amino group attached to the THP ring forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site, while the THP oxygen lowers overall lipophilicity, contributing to a remarkable pharmacokinetic profile that allows for once-weekly dosing[2].

HIV-1 Protease Inhibitors: Enhancing Target Affinity

In the development of Darunavir analogs, Ghosh and co-workers utilized a fused tetrahydropyran–tetrahydrofuran (Tp–THF) ring as a novel P2 ligand[3]. The causality behind this design was twofold: first, the larger THP ring effectively filled the enzyme's hydrophobic binding pocket, enhancing Van der Waals interactions[3]. Second, the cyclic ether oxygens were brought into closer proximity to the backbone NHs of Asp-29 and Asp-30, optimizing critical hydrogen-bonding networks and maintaining potency against multi-drug resistant viral strains[3].

Galectin-3 Inhibitors: Thiodisaccharide Mimicry

To improve the permeability and bioavailability of galectin-3 inhibitors, researchers replaced a highly polar monosaccharide subunit with a functionalized THP ring[4]. This strategic reduction in hydrogen-bond donors improved membrane permeability (as measured by PAMPA assays) while the THP ring successfully mimicked the saccharide moiety binding at subsite D in the hGal-3 carbohydrate recognition domain[4].

Mechanistic Visualizations

PK_Workflow Start Identify Lead Liability (e.g., High hERG, High Clearance) Bioisostere Bioisosteric Replacement Insert Tetrahydropyran (THP) Start->Bioisostere Sub1 Replace Piperidine (Abolish Basicity) Bioisostere->Sub1 Sub2 Replace Cyclohexane (Lower LogP / Increase Polarity) Bioisostere->Sub2 Assay1 In Vitro ADME (Microsomal Stability Protocol) Sub1->Assay1 Assay2 Safety Tox (hERG Patch-Clamp Protocol) Sub1->Assay2 Sub2->Assay1 Sub2->Assay2 Decision PK Profile Optimized? Assay1->Decision Assay2->Decision Decision->Bioisostere No Success Advance to In Vivo PK (e.g., Omarigliptin Success) Decision->Success Yes

Caption: Workflow for THP bioisosteric replacement to optimize pharmacokinetics and mitigate liabilities.

DPP4_Pathway Drug Omarigliptin (THP Moiety) Target DPP-4 Enzyme (Active Site: Glu205/Glu206) Drug->Target THP-amine forms salt bridge Incretins GLP-1 & GIP (Active Incretins) Target->Incretins Inhibition preserves Degradation Inactive Incretins Target->Degradation Catalyzes (Blocked) Incretins->Degradation Normal Pathway Insulin Insulin Secretion (Glucose Homeostasis) Incretins->Insulin Promotes

Caption: Mechanism of DPP-4 inhibition by Omarigliptin, highlighting the THP moiety's role in binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of THP-containing analogs must rely on self-validating assay systems. Below are the definitive methodologies for assessing the two primary reasons for THP incorporation: metabolic stability and hERG mitigation.

Protocol 1: In Vitro Microsomal Stability Assay (Self-Validating System)

This assay determines the intrinsic clearance ( CLint​ ) of the THP analog. The system is "self-validating" because it mandates the concurrent run of high-clearance and low-clearance control compounds. If the controls fall outside historical confidence intervals, the entire plate is invalidated, preventing false-positive stability readouts.

Step-by-Step Methodology:

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the THP test compound, Verapamil (High-Clearance Positive Control), and Warfarin (Low-Clearance Negative Control) in DMSO, then into the buffer to a final assay concentration of 1 μ M (DMSO 0.1%).

  • Pre-Incubation: Add HLM to the compound mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold solvent instantly denatures the CYP enzymes, locking the kinetic state.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the half-life ( t1/2​ ) from the log-linear decline of the compound/internal standard peak area ratio. Calculate CLint​ using the formula: CLint​=(0.693/t1/2​)×(Volume of incubation/Mass of protein) .

Protocol 2: Automated Patch-Clamp for hERG Liability

When replacing a piperidine with a THP ring, confirming the abrogation of hERG binding is critical. This electrophysiological protocol utilizes CHO cells stably expressing the hERG channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-hERG cells to 70-80% confluency. Detach cells using Detachin and resuspend in extracellular physiological saline solution (EPS).

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration using an intracellular solution containing 130 mM KCl to mimic physiological gradients.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current. Causality: The tail current amplitude is the most sensitive indicator of hERG blockade.

  • Compound Application: Perfuse the THP test compound at escalating concentrations (0.1 μ M to 30 μ M). Apply E-4031 (a known hERG blocker) at 1 μ M as a self-validating positive control at the end of the run. If E-4031 fails to block the current by >90%, the cell recording is discarded.

  • Data Analysis: Measure the fractional block of the tail current at each concentration. Fit the dose-response curve using the Hill equation to determine the IC50​ . A successful THP replacement should shift the IC50​ from <1μ M (typical for basic piperidines) to >30μ M.

References

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PMC / NIH URL:[Link]

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK Source: PMC / NIH URL:[Link]

  • Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Introduction: The Piperidine Ether Moiety in Modern Drug Design

An In-depth Technical Guide to the Metabolic Pathways of Piperidine Ether Derivatives Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry, present in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Metabolic Pathways of Piperidine Ether Derivatives

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives exhibit a wide pharmacological spectrum, including applications as anti-diabetic, anti-cancer, analgesic, and antipsychotic agents.[1][3] When combined with an ether linkage, the resulting piperidine ether derivatives present a unique structural motif with significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

The ether group can modify the molecule's polarity and hydrogen bonding capacity, while the piperidine ring influences solubility and provides a key interaction point for protein targets. However, both moieties are also susceptible to extensive metabolic transformation, primarily in the liver. Understanding these potential metabolic pathways is not merely an academic exercise; it is a critical directive in drug development. The metabolic fate of a compound dictates its pharmacokinetic profile, duration of action, and potential for drug-drug interactions or the formation of toxic byproducts.[4]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal metabolic pathways governing piperidine ether derivatives. We will delve into the enzymatic machinery responsible for these transformations, present robust in vitro methodologies for their characterization, and offer insights grounded in established biochemical principles.

Part 1: Phase I Metabolic Pathways - Functionalization Reactions

Phase I metabolism introduces or exposes functional groups on a xenobiotic, typically making it more polar and a suitable substrate for subsequent Phase II reactions.[5] For piperidine ether derivatives, these reactions are predominantly oxidative, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[6][7]

Metabolism of the Ether Linkage: O-Dealkylation

A primary and often significant metabolic route for ether-containing compounds is O-dealkylation.[7] This process is not a direct cleavage of the C-O bond. Instead, it is a CYP-mediated oxidation of the carbon atom alpha to the ether oxygen.[8][9]

The mechanism proceeds as follows:

  • α-Carbon Hydroxylation: A CYP enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, followed by the insertion of a hydroxyl group.

  • Hemiacetal Formation: This creates an unstable hemiacetal (or hemiketal) intermediate.

  • Spontaneous Cleavage: The hemiacetal intermediate spontaneously decomposes, cleaving the C-O bond to yield an alcohol or phenol and a corresponding aldehyde or ketone.[8]

This pathway effectively removes the alkyl/aryl group attached to the ether, often leading to a significant change in the compound's pharmacological activity and physicochemical properties.

Metabolism of the Piperidine Ring

The piperidine ring itself is a substrate for several oxidative reactions, which can occur concurrently with or independently of ether metabolism.[3][6]

  • N-Dealkylation: If the piperidine nitrogen is substituted (a tertiary amine), N-dealkylation is a very common metabolic pathway.[10][11] Similar to O-dealkylation, this process involves CYP-catalyzed hydroxylation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that breaks down to yield a secondary amine and an aldehyde.[10] For many drugs containing a 4-aminopiperidine moiety, N-dealkylation is the predominant metabolic route, often catalyzed by CYP3A4.[3][6]

  • Ring Hydroxylation: Direct oxidation of the carbon atoms within the piperidine ring can occur. The site of hydroxylation is influenced by steric and electronic factors, but oxidation at the C-3 or C-4 positions is common. This introduces a polar hydroxyl group, increasing water solubility.

  • α-Carbon Oxidation (Lactam Formation): Oxidation of the carbon atom adjacent (alpha) to the piperidine nitrogen can lead to the formation of a cyclic amide, known as a lactam.[3] This is a significant pathway for many alicyclic amines.

  • N-Oxidation: The piperidine nitrogen itself can be oxidized by CYPs or flavin-containing monooxygenases (FMOs) to form an N-oxide.[3][9] This pathway is generally more common for secondary and tertiary amines.

  • Ring Opening: In some cases, metabolic processes can lead to the opening of the piperidine ring. This can be initiated by hydroxylation, which forms an intermediate that can rearrange and cleave, producing linear amine derivatives.[12] For instance, studies on piperine (an alkaloid containing a piperidine moiety) have shown that hydroxylation can lead to the formation of carbinolamine derivatives which then undergo ring-opening.[12]

The following diagram illustrates the primary Phase I metabolic pathways for a hypothetical piperidine ether derivative.

G cluster_phase1 Phase I Metabolism cluster_ether Ether Metabolism cluster_piperidine Piperidine Ring Metabolism Parent Parent Piperidine Ether Derivative O_Dealkyl O-Dealkylation (α-Hydroxylation) Parent->O_Dealkyl CYPs N_Dealkyl N-Dealkylation Parent->N_Dealkyl CYP3A4, etc. Ring_Hydrox Ring Hydroxylation Parent->Ring_Hydrox CYPs Lactam Lactam Formation (α-Oxidation) Parent->Lactam CYPs Metabolite_OH Alcohol/Phenol Metabolite O_Dealkyl->Metabolite_OH Metabolite_NH N-Dealkylated Metabolite N_Dealkyl->Metabolite_NH Metabolite_RingOH Hydroxylated Metabolite Ring_Hydrox->Metabolite_RingOH Metabolite_Lactam Lactam Metabolite Lactam->Metabolite_Lactam

Caption: Principal Phase I metabolic pathways for piperidine ether derivatives.

Key Enzymes in Phase I Metabolism

While many enzymes can contribute to biotransformation, the Cytochrome P450 family is paramount.

Enzyme FamilyPrimary Isoforms InvolvedCommon Reactions Catalyzed
Cytochrome P450 (CYP) CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19O-Dealkylation, N-Dealkylation, Ring Hydroxylation, Lactam Formation.[6][13]
Flavin-containing Monooxygenases (FMO) FMO3N-Oxidation.[9]

CYP3A4 is a major contributor to the metabolism of a vast number of drugs, and it is frequently implicated in the N-dealkylation of piperidine-containing compounds.[3][6] CYP2D6 also plays a significant role, particularly for compounds with a basic nitrogen atom, and can be a major contributor to ring hydroxylation.[6] The involvement of specific CYP isoforms is a critical consideration due to the high potential for drug-drug interactions and known genetic polymorphisms that can alter metabolic rates between individuals.

Part 2: Phase II Metabolic Pathways - Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. This process, catalyzed by transferase enzymes, dramatically increases the water solubility of the compound, facilitating its excretion via urine or bile.[9]

Glucuronidation

Glucuronidation is one of the most common Phase II pathways.[9] It involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a nucleophilic functional group, such as a hydroxyl group generated during Phase I. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[14] For piperidine ether derivatives, the alcohol/phenol metabolites from O-dealkylation and the hydroxylated piperidine ring metabolites are prime substrates for UGT enzymes.[10]

Sulfation

Sulfation is another key conjugation pathway, involving the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group. This reaction is catalyzed by sulfotransferases (SULTs).[14][15] Phenolic metabolites, in particular, are excellent substrates for sulfation. The expression and activity of UGT and SULT enzymes can be influenced by various factors, including co-administered drugs. For example, piperine has been shown to inhibit UGTs and SULTs, which can enhance the bioavailability of other compounds.[16][17]

The following diagram illustrates the progression from Phase I metabolites to Phase II conjugates.

G cluster_phase2 Phase II Conjugation Metabolite_OH Hydroxylated Phase I Metabolite (from O-Dealkylation or Ring Hydroxylation) Glucuronidation Glucuronidation Metabolite_OH->Glucuronidation UGTs Sulfation Sulfation Metabolite_OH->Sulfation SULTs Gluc_Conjugate Glucuronide Conjugate (Highly Water-Soluble) Glucuronidation->Gluc_Conjugate Sulf_Conjugate Sulfate Conjugate (Highly Water-Soluble) Sulfation->Sulf_Conjugate Excretion Excretion (Urine, Bile) Gluc_Conjugate->Excretion Sulf_Conjugate->Excretion

Caption: Phase II conjugation pathways for hydroxylated metabolites.

Part 3: Experimental Methodologies for Metabolic Profiling

Investigating the metabolic fate of a novel piperidine ether derivative is a cornerstone of preclinical development. In vitro methods offer a cost-effective and high-throughput approach to identify major metabolites, determine metabolic stability, and pinpoint the enzymes responsible.[18][19]

In Vitro Experimental Systems

The choice of an in vitro system depends on the specific question being addressed.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from hepatocytes. HLMs are enriched in Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[18][20] They are the most common system for determining metabolic stability (intrinsic clearance) and for initial metabolite identification.[18]

  • Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a more complete profile of both Phase I and Phase II enzymes (including SULTs).[20]

  • Hepatocytes: Primary hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors in their natural cellular environment.[19] They are considered the "gold standard" for studying the full range of metabolic pathways, including transport mechanisms.

Protocol: Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a typical experiment to determine the rate at which a compound is metabolized by HLM.

Objective: To determine the intrinsic clearance (Cl_int) of a piperidine ether derivative.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B solutions)

  • Positive control compound (e.g., a rapidly metabolized drug like Verapamil)

  • Negative control (without NADPH)

  • Quenching solution (e.g., ice-cold Acetonitrile with an internal standard)

  • 96-well incubation plate and analytical plate

Procedure:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of the test compound and positive control by diluting the stock solution in buffer.

  • Incubation Mixture: In the incubation plate, prepare the main reaction mixture containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-incubate this mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound working solution to the pre-warmed HLM mixture to start the reaction (final substrate concentration typically 1 µM). For the negative control wells, add buffer instead of the NADPH regenerating system. For all other wells, add the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well in the analytical plate already containing the ice-cold quenching solution. The 0-minute time point should be taken immediately after adding the compound, before adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the analytical plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]

  • Data Analysis: Quantify the remaining parent compound at each time point relative to the internal standard. Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and intrinsic clearance can be derived from this data.

The following diagram illustrates this experimental workflow.

G cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Incubation Mix (HLM + Buffer) Pre-warm to 37°C B Initiate Reaction (Add Compound + NADPH) A->B C Incubate at 37°C B->C D Time-Point Sampling (t = 0, 5, 15, 30 min) C->D Aliquot at each time point E Quench Reaction (Ice-Cold Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G Supernatant Transfer F->G H LC-MS/MS Analysis (Quantify Parent Drug) G->H I Data Analysis (Calculate Half-Life & Clearance) H->I

Caption: Workflow for a Human Liver Microsome (HLM) stability assay.

Analytical Techniques for Metabolite Identification

Identifying the structures of metabolites is crucial for understanding bioactivation or detoxification pathways.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for both quantifying the parent drug and identifying its metabolites.[21][22] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of metabolites.[23] Tandem MS (MS/MS) fragments the metabolite ions, providing structural information that helps pinpoint the site of metabolic modification (e.g., distinguishing between hydroxylation on the piperidine ring versus an attached aromatic ring).[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for the unambiguous structural elucidation of metabolites, especially when sufficient quantities can be generated and isolated.[22]

Conclusion

Piperidine ether derivatives represent a valuable class of compounds in drug discovery, but their structural complexity necessitates a thorough and proactive investigation of their metabolic fate. The primary metabolic pathways involve Phase I oxidation of both the ether linkage (O-dealkylation) and the piperidine ring (N-dealkylation, hydroxylation, lactam formation), driven largely by CYP enzymes like CYP3A4 and CYP2D6. The resulting hydroxylated metabolites are then readily conjugated in Phase II via glucuronidation and sulfation to facilitate excretion.

A systematic approach using robust in vitro tools such as human liver microsomes, coupled with advanced analytical techniques like LC-MS/MS, is essential. This allows for the early identification of metabolic liabilities, prediction of pharmacokinetic behavior, and mitigation of risks associated with drug-drug interactions or toxic metabolite formation. By integrating metabolic profiling into the early stages of the design-make-test-analyze cycle, researchers can engineer molecules with optimized stability and safety profiles, ultimately increasing the probability of clinical success.

References

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]

  • Drug Metabolism: Phase-I. Philadelphia University. [Link]

  • Piperidine. Wikipedia. [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. [Link]

  • 1.5: Drug Metabolism. Chemistry LibreTexts. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Selective reduction in the expression of UGTs and SULTs, a novel mechanism by which piperine enhances the bioavailability of curcumin in rat. PubMed. [Link]

  • The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. ResearchGate. [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Educational Resources. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. IntechOpen. [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Impairment of UDP-glucose dehydrogenase and glucuronidation activities in liver and small intestine of rat and guinea pig in vitro by piperine. PubMed. [Link]

  • Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. ResearchGate. [Link]

  • In vitro test methods for metabolite identification: A review. SciSpace. [Link]

  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Hilaris. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC. [Link]

  • In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. alwsci. [Link]

  • α-Hydroxylation of Enolates and Silyl Enol Ethers. ResearchGate. [Link]

  • Multiple UDP-Glucuronosyltransferase and Sulfotransferase Enzymes are Responsible for the Metabolism of Verproside in Human Liver Preparations. MDPI. [Link]

  • Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. YouTube. [Link]

  • Methods for Studying Drug Absorption: In vitro. JoVE. [Link]

  • Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Longdom Publishing. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]

  • Analytical Techniques Used in Metabolomics. Systematic Reviews in Pharmacy. [Link]

  • Drug metabolism. Wikipedia. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

Sources

Foundational

Advanced Methodologies for the Synthesis of Novel 3-Substituted Piperidine Analogs: A Comprehensive Technical Guide

Abstract The 3-substituted piperidine motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including the PARP inhibitor Niraparib and various D2 receptor agonists like (-)-quinagolide[1],[2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-substituted piperidine motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, including the PARP inhibitor Niraparib and various D2 receptor agonists like (-)-quinagolide[1],[2]. Despite its ubiquity, installing functional groups at the C3 position with high regiocontrol and absolute stereoselectivity remains a formidable synthetic challenge. Because the C3 position is distal to the directing nitrogen atom, traditional inductive and stereoelectronic controls often fail, leading to isomeric mixtures[3]. This whitepaper critically evaluates state-of-the-art synthetic methodologies—ranging from transition-metal-catalyzed dearomatization to chemo-enzymatic cascades and aziridinium ring expansions—providing researchers with mechanistically grounded, scalable protocols.

Transition-Metal Dearomatization: Overcoming Hydrodefluorination

Direct catalytic hydrogenation of 3-substituted pyridines is the most atom-economical route to piperidines. However, when synthesizing analogs bearing partially fluorinated alkyl groups (e.g., −CF3​ , −CHF2​ ), a critical mechanistic bottleneck emerges: hydrodefluorination [4].

The Causality of Catalyst Selection: Standard Palladium (Pd) catalysts have a high propensity to undergo oxidative addition into activated C–F bonds. During the hydrogenation of the pyridine core, partially reduced allylic or homoallylic intermediates are formed. Pd rapidly inserts into the adjacent C–F bonds of these intermediates, stripping the fluorine atoms and yielding defluorinated byproducts[4]. To circumvent this, Rhodium (Rh) catalysts (such as Rh-CAAC complexes or Rh/C) are deployed. Rhodium exhibits superior chemoselectivity, preferentially coordinating to the π -system of the heterocycle while leaving the C–F σ -bonds intact, thus granting direct access to all-cis-(multi)fluorinated piperidines[5],[6].

Chemo-Enzymatic Cascades: The Asymmetric Frontier

While transition metals excel at generating cis-diastereomers, achieving absolute enantioselectivity (>99% ee) requires a different paradigm. Nature, however, lacks a universal biocatalyst capable of directly reducing fully aromatic pyridines to piperidines[1].

The Causality of the Cascade: To bridge the gap between chemical reactivity and enzymatic selectivity, a chemo-enzymatic cascade is utilized. The process begins with the chemical activation of the pyridine via N-alkylation, followed by a partial chemical reduction (using NaBH4​ ) to yield a tetrahydropyridine (THP) intermediate. This THP is no longer aromatic and serves as the perfect substrate for engineered Ene Imine Reductases (EneIREDs). The biocatalyst locks the THP into a rigid chiral pocket, executing a highly stereoselective hydride transfer to yield the enantiopure 3-substituted piperidine[1],[7].

ChemoEnzymatic A 3-Substituted Pyridine B N-Alkylation / Activation A->B C Pyridinium Salt B->C D Partial Reduction (NaBH4) C->D E Tetrahydropyridine (THP) D->E F EneIRED Biocatalyst E->F Asymmetric Hydride Transfer G Enantiopure 3-Substituted Piperidine F->G

Chemo-enzymatic cascade for the synthesis of stereo-enriched 3-substituted piperidines.

Bicyclic Aziridinium Ring Expansions: Stereospecific Scaffold Hopping

For highly complex, polycyclic architectures (e.g., the octahydrobenzo[g]quinoline core), direct functionalization of a pre-formed piperidine lacks the necessary regiocontrol. Instead, chemists utilize a "scaffold hopping" approach starting from a functionalized chiral pyrrolidine (derived from L-pyroglutamic acid)[2].

The Causality of Regioselective Ring Opening: By converting the appended hydroxyl group of a prolinol derivative into a superior leaving group (e.g., mesylate), the pyrrolidine nitrogen undergoes an intramolecular SN​2 attack, generating a highly strained bicyclic aziridinium ion[8]. The release of ring strain drives the subsequent nucleophilic attack. Because the nucleophile attacks the less sterically hindered carbon of the aziridinium intermediate, the C–N bond cleaves regioselectively, expanding the 5-membered ring into a 6-membered piperidine. This stereospecifically transfers the inherent chirality of the pyrrolidine to the C3 position of the newly formed piperidine[8],[9].

AziridiniumExpansion A Chiral Pyrrolidine Precursor B Leaving Group Activation A->B C Bicyclic Aziridinium Ion B->C D Regioselective Nucleophilic Attack C->D Strain-Driven C-N Cleavage E 3-Substituted Piperidine Scaffold D->E

Diastereoselective ring expansion via a bicyclic aziridinium intermediate.

Quantitative Benchmarking of Synthetic Strategies

To aid in route selection, the following table summarizes the performance metrics of the discussed methodologies based on recent empirical data.

MethodologyTypical YieldStereocontrolScalabilityKey AdvantagePrimary Limitation
Rh-Catalyzed Hydrogenation 70–95%cis-selectiveHigh (Multi-gram)Atom-economical, one-potRisk of hydrodefluorination
Chemo-Enzymatic (EneIRED) 40–99%>95% eeMediumExquisite enantioselectivityRequires specific biocatalysts
Aziridinium Ring Expansion 60–85%>90% deMediumAccess to complex scaffoldsMulti-step precursor synthesis
Pd-Catalyzed C(sp3)–H Arylation 50–70%trans-selectiveLow-MediumLate-stage functionalizationRequires specific directing groups

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is maintained and deviations are caught before downstream processing.

Protocol A: Chemoselective Rh-Catalyzed Hydrogenation of 3-(Difluoromethyl)pyridine

Objective: Achieve complete reduction of the pyridine core while suppressing C–F bond activation.

  • Catalyst Preparation: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with 5 mol% of [Rh(cod)Cl]2​ and the 3-(difluoromethyl)pyridine substrate (1.0 equiv).

    • Causality: Argon purging is critical. Oxygen not only poses an explosion hazard under H2​ but also irreversibly oxidizes the Rh(I) center, killing catalytic turnover.

  • Solvent Addition: Add anhydrous methanol (0.2 M relative to substrate) and 1.1 equiv of HCl (in dioxane).

    • Causality: Protonation of the pyridine nitrogen increases the electrophilicity of the ring, accelerating the hydrogenation rate and preventing catalyst poisoning by the basic piperidine product.

  • Pressurization & Reaction: Seal the autoclave, purge with H2​ gas three times, and pressurize to 50 bar. Stir at 60 °C for 16 hours.

    • Validation Checkpoint: Monitor the pressure drop. A cessation of H2​ uptake indicates reaction completion.

  • Workup & Analysis: Depressurize carefully. Filter the crude mixture through a short pad of Celite to remove the catalyst.

    • Validation Checkpoint: Analyze the crude mixture via 19F NMR before purification. The presence of a doublet around −120 ppm confirms the retention of the −CHF2​ group. The absence of a singlet at −220 ppm (fluoride ion) validates that hydrodefluorination was successfully suppressed[4].

Protocol B: Diastereoselective Aziridinium Ring Expansion

Objective: Stereospecific conversion of a chiral prolinol to a 3-substituted piperidine.

  • Activation: Dissolve the L-pyroglutamic acid-derived prolinol (1.0 equiv) in anhydrous CH2​Cl2​ at 0 °C. Add triethylamine (2.5 equiv) followed dropwise by methanesulfonyl chloride (1.2 equiv). Stir for 1 hour.

    • Causality: Low temperature prevents premature, uncontrolled cyclization.

  • Aziridinium Formation: Warm the reaction to room temperature. The intramolecular displacement of the mesylate by the pyrrolidine nitrogen occurs spontaneously, generating the bicyclic aziridinium intermediate[8].

    • Validation Checkpoint: TLC analysis will show the disappearance of the starting material and the formation of a highly polar, baseline spot (the charged aziridinium salt).

  • Nucleophilic Ring Opening: Add the desired nucleophile (e.g., sodium acetate, 2.0 equiv) and heat to reflux for 12 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the regioselective ring opening at the more sterically accessible carbon, expanding the ring to the piperidine[9].

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

References

  • Subota A., Ryabukhin S., Gorlova A., Grygorenko O., Volochnyuk D. "An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups." Journal of Fluorine Chemistry, 2019. 4

  • Jarvis, S. B. D.; Charette, A. B. "Synthesis of Enantiopure Substituted Piperidines via an Aziridinium Ring Expansion." Organic Letters, 2011. 8

  • Nairoukh Z., Wollenburg M., Schlepphorst C., Bergander K., Glorius F. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process." Nature Chemistry, 2019. 5

  • Turner, N. J. et al. "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines." Journal of the American Chemical Society, 2022.1

  • Kawale, S. A. et al. "Formal Synthesis of (-)-Quinagolide: Diastereoselective Ring Expansion via a Bicyclic Aziridinium Ion Strategy." The Journal of Organic Chemistry, 2021. 9

  • BenchChem Technical Support Team. "Regioselective Synthesis of 3-Substituted Piperidines." BenchChem, 2025.3

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The chiral building block 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The chiral building block 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine is a critical structural motif found in several modern pharmacophores, including novel diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors and selective cyclin-dependent kinase (CDK) inhibitors .

Historically, accessing this scaffold via chiral pool synthesis—specifically the Williamson etherification of (R)-1-Boc-3-hydroxypiperidine with a tetrahydro-2H-pyran-4-yl halide or pseudohalide—has been fraught with scalability issues. Because both the nucleophile (alkoxide) and the electrophile (e.g., THP-4-mesylate) are secondary, the reaction is highly susceptible to E2 elimination, predominantly yielding the undesired 3,6-dihydro-2H-pyran rather than the target ether.

To bypass this intrinsic limitation, this application note details a highly efficient, atom-economical Iridium-catalyzed asymmetric hydrogenation route. By performing the etherification on an aromatic 3-hydroxypyridine core and subsequently reducing the heterocycle via a chiral pyridinium intermediate, we eliminate the E2 liability and set the stereocenter late-stage with predictable, high facial selectivity .

Retrosynthetic Workflow & Pathway Visualization

SynthesisWorkflow A 3-Hydroxypyridine + THP-4-OMs B 3-(THP-4-yloxy)pyridine A->B Alkylation (Cs2CO3, 90°C) C N-Benzylpyridinium Salt B->C Quaternization (BnBr, PhMe) D (R)-N-Benzyl- Piperidine Ether C->D Asymmetric Hydrogenation [Ir], H2, I2 E (R)-3-((THP-4-yl)oxy) piperidine D->E Deprotection (Pd/C, H2)

Workflow for the enantioselective synthesis of the target piperidine ether.

Experimental Protocols & Mechanistic Causality

This section outlines the self-validating protocols required to execute this synthetic sequence. Every step includes In-Process Controls (IPC) to ensure system trustworthiness.

Step 1: Synthesis of 3-((Tetrahydro-2H-pyran-4-yl)oxy)pyridine

Procedure:

  • Charge a dry reactor with 3-hydroxypyridine (1.0 equiv) and anhydrous DMF (0.5 M).

  • Add Cs₂CO₃ (2.0 equiv) and stir at ambient temperature for 30 minutes.

  • Dropwise add tetrahydro-2H-pyran-4-yl methanesulfonate (1.2 equiv).

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Causality & Design Choice: Unlike aliphatic secondary alcohols, 3-hydroxypyridine acts as a phenol analogue (pKa ~8.7). Deprotonation yields a phenoxide-like nucleophile that is a weaker base but a highly effective nucleophile, drastically favoring the Sₙ2 pathway over E2 elimination. Cs₂CO₃ is specifically selected because the large cesium counterion enhances the "naked" nature of the oxygen anion, maximizing O-alkylation over N-alkylation.

  • IPC: LC-MS analysis should indicate complete consumption of 3-hydroxypyridine with a dominant [M+H]⁺ peak at m/z 180.1.

Step 2: Quaternization to N-Benzylpyridinium Bromide

Procedure:

  • Dissolve the purified 3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine in anhydrous toluene (0.3 M).

  • Add benzyl bromide (1.1 equiv) and reflux (110 °C) for 6 hours.

  • Cool the mixture to 0 °C. The product will precipitate as a crystalline solid.

  • Filter the precipitate, wash with cold hexanes, and dry under high vacuum.

Causality & Design Choice: Direct asymmetric hydrogenation of pyridines is notoriously difficult because the basic nitrogen lone pair strongly coordinates to the Ir/Rh metal center, causing catalyst poisoning [[1]]([Link]). Benzylation serves a dual purpose: it acts as a protecting group that prevents metal coordination, and it disrupts the aromatic stabilization of the ring, significantly lowering the LUMO and facilitating the initial hydride attack.

  • IPC: ¹H NMR (DMSO-d₆) will show a characteristic downfield shift of the pyridine protons (>8.5 ppm) and the appearance of a benzylic CH₂ singlet (~5.8 ppm).

Step 3: Iridium-Catalyzed Asymmetric Hydrogenation

Procedure:

  • In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with the N-benzylpyridinium bromide salt (1.0 equiv).

  • Add [Ir(COD)Cl]₂ (2.0 mol%), the chiral ligand (R)-MeO-BoQPhos (4.4 mol%), and I₂ (10 mol%) dissolved in a 1:1 mixture of THF/MeOH (0.1 M).

  • Seal the autoclave, purge with H₂ three times, and pressurize to 600 psi.

  • Stir vigorously at 25 °C for 24 hours.

  • Vent the reactor carefully, filter the mixture through a short pad of silica to remove the catalyst, and concentrate.

Causality & Design Choice: The combination of an Iridium precursor and a chiral bisphosphine ligand creates a rigid chiral pocket that dictates the facial selectivity of the sequential 1,2- and 1,4-hydride additions [[2]]([Link]). The addition of catalytic iodine (I₂) is an absolute requirement; it oxidizes the Ir(I) precatalyst to the active Ir(III)-hydride species necessary to turn over the catalytic cycle.

  • IPC: Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric ratio (e.r.). Target e.r. is ≥ 95:5.

Step 4: Deprotection via Hydrogenolysis

Procedure:

  • Dissolve the crude (R)-1-benzyl-3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine in MeOH (0.2 M).

  • Add 10 wt% Pd/C (10% w/w relative to substrate).

  • Evacuate the flask and backfill with H₂ (balloon pressure, 1 atm). Stir at 25 °C for 12 hours.

  • Filter the suspension through Celite, washing thoroughly with MeOH.

  • Concentrate the filtrate to afford the target (R)-3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine.

Causality & Design Choice: Palladium on carbon under mild hydrogen pressure is highly chemoselective. It readily undergoes oxidative addition into the activated allylic-like N-benzyl C-N bond (hydrogenolysis) but is completely inert toward the aliphatic C-O ether linkage and the saturated piperidine ring.

  • IPC: LC-MS to confirm the disappearance of the benzyl group ([M+H]⁺ at m/z 186.1).

Quantitative Data: Catalyst & Ligand Optimization

The choice of chiral ligand and additive is the most critical parameter in Step 3. The table below summarizes the optimization data for the asymmetric hydrogenation of the pyridinium intermediate, demonstrating the necessity of the I₂ additive and the superiority of the MeO-BoQPhos ligand.

Chiral LigandAdditiveH₂ Pressure (psi)Conversion (%)Enantiomeric Ratio (e.r.)
(R)-BINAPNone600< 10N/A
(R)-BINAPI₂ (10 mol%)6008578 : 22
(R)-SegPhosI₂ (10 mol%)600> 9988 : 12
(R)-MeO-BoQPhos I₂ (10 mol%) 600 > 99 95 : 5

Data synthesized from established Ir-catalyzed pyridinium reduction methodologies .

References

  • US Patent 20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Google Patents. Available at:[3]

  • US Patent 11186576B2 - Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Google Patents. Available at:[4]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts . Organic Letters, 2016, 18(19), 4920-4923. Available at:[Link][2]

  • Asymmetric Hydrogenation of Pyridines . Journal of the American Chemical Society, 2005, 127(25), 8966-8967. Available at:[Link][1]

Sources

Application

The Strategic Utility of 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is a perpe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is a perpetual endeavor. Within this pursuit, certain structural motifs, often referred to as "privileged scaffolds," consistently emerge in a multitude of bioactive compounds. The 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine moiety is a prime example of such a scaffold, synergistically combining the advantageous properties of both the piperidine and tetrahydropyran ring systems.

The piperidine ring, a ubiquitous N-heterocycle, is a cornerstone in drug design, appearing in numerous approved pharmaceuticals.[1] Its saturated, six-membered ring provides a versatile, three-dimensional framework that can be readily functionalized to modulate physicochemical properties and target engagement. The basic nitrogen atom of the piperidine ring often serves as a key interaction point with biological targets or as a handle for introducing a wide range of substituents.

Complementing the piperidine core, the tetrahydropyran (THP) ring offers its own set of beneficial attributes. The THP ether linkage can enhance aqueous solubility and metabolic stability, crucial parameters in drug development. Furthermore, the THP group can act as a hydrogen bond acceptor and its conformational flexibility can influence the overall shape and binding affinity of a molecule. The strategic placement of the THP-oxy group at the 3-position of the piperidine ring creates a specific stereochemical and electronic environment that has proven to be advantageous in the design of targeted therapies.

This technical guide provides a comprehensive overview of the synthesis and application of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine as a key pharmaceutical intermediate. We will delve into detailed, field-proven protocols for its synthesis and subsequent elaboration into more complex drug-like molecules, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of a key intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the available data for 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂-
Molecular Weight 185.26 g/mol -
Appearance Expected to be a colorless to pale yellow oil or low-melting solidGeneral knowledge of similar compounds
Boiling Point Not explicitly found, but expected to be >200 °C at atmospheric pressureInferred from related structures
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)Inferred from structural components
¹H NMR Spectral data not explicitly found in searches. Predicted shifts would show characteristic signals for the piperidine and tetrahydropyran protons.-
¹³C NMR Spectral data not explicitly found in searches.-
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 186.14. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine and tetrahydropyran rings.[2][3]-

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine can be efficiently achieved through a two-step sequence starting from commercially available 3-hydroxypyridine. This pathway involves the reduction of the pyridine ring followed by an etherification reaction.

Workflow for the Synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Synthesis_Workflow Start 3-Hydroxypyridine Step1 Step 1: Catalytic Hydrogenation Start->Step1 Intermediate1 3-Hydroxypiperidine Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis Intermediate1->Step2 FinalProduct 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine Step2->FinalProduct Reagents1 H₂, Rh-Ni/C catalyst Water or Organic Solvent 3 atm, 50 °C Reagents1->Step1 Reagents2 1. NaH, THF 2. 4-Bromotetrahydro-2H-pyran Reagents2->Step2

Caption: Synthetic workflow for 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine.

Protocol 1: Synthesis of 3-Hydroxypiperidine

This protocol is adapted from a patented procedure for the hydrogenation of 3-hydroxypyridine.[4]

Materials:

  • 3-Hydroxypyridine

  • Rhodium-Nickel on Carbon (Rh-Ni/C) catalyst

  • Water or an organic solvent (e.g., ethanol)

  • Hydrogen gas

  • Pressurized reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • In a suitable pressurized reaction vessel, dissolve 3-hydroxypyridine in water or an appropriate organic solvent to a concentration of 1.0-2.5 M.

  • Carefully add the Rh-Ni/C catalyst. The catalyst loading can be optimized but is typically in the range of 1-5 mol%.

  • Seal the reaction vessel and purge with nitrogen gas before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas to 3 atm.

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC, or monitoring hydrogen uptake). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • If the reaction was performed in an organic solvent, concentrate the filtrate under reduced pressure. If in water, the product may be isolated by extraction with an appropriate organic solvent or by distillation.

  • The crude 3-hydroxypiperidine can be purified by distillation or crystallization if necessary.

Causality and Self-Validation:

  • The use of a bimetallic Rh-Ni/C catalyst is reported to enhance the catalytic activity for the hydrogenation of the pyridine ring under milder conditions compared to other catalysts.[4]

  • The reaction is conducted under pressure to ensure a sufficient concentration of dissolved hydrogen for the reduction to proceed efficiently.

  • Monitoring the reaction by hydrogen uptake provides a real-time indication of the reaction's progress and endpoint.

Protocol 2: Synthesis of 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine via Williamson Ether Synthesis

This is a generalized protocol based on the principles of the Williamson ether synthesis.[5][6]

Materials:

  • 3-Hydroxypiperidine (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromotetrahydro-2H-pyran (or other suitable 4-halotetrahydropyran)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous THF to the NaH suspension. The addition should be done cautiously to control the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-bromotetrahydro-2H-pyran (1.05 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford pure 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine.

Causality and Self-Validation:

  • The use of a strong, non-nucleophilic base like NaH is crucial for the deprotonation of the alcohol to form the more nucleophilic alkoxide.[6]

  • Anhydrous conditions are essential as NaH reacts violently with water, and the presence of water would quench the alkoxide.

  • The reaction follows an Sₙ2 mechanism; therefore, the use of a primary or secondary halide on the tetrahydropyran ring is preferred to minimize elimination side reactions.[5]

  • The workup with a mild acid (NH₄Cl) neutralizes any remaining base and protonates the alkoxide, ensuring safe handling.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine intermediate is a valuable building block in the synthesis of complex molecules, particularly in the development of JAK inhibitors for the treatment of autoimmune diseases and other inflammatory conditions.[7][8] The following protocols outline the N-arylation and N-alkylation of this intermediate, common steps in the elaboration of such inhibitors.

Workflow for the Functionalization of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Functionalization_Workflow Start 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine Path1 N-Arylation (Buchwald-Hartwig Amination) Start->Path1 Path2 N-Alkylation (Reductive Amination) Start->Path2 Product1 N-Aryl-3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine Path1->Product1 Product2 N-Alkyl-3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine Path2->Product2 Reagents1 Aryl halide, Pd catalyst, Phosphine ligand, Base Reagents1->Path1 Reagents2 Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) Reagents2->Path2

Caption: General functionalization routes for the intermediate.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of the title intermediate.

Materials:

  • 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4.4 mol%), and the base (e.g., 1.5 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 equivalent) and 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (1.2 equivalents) followed by the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality and Self-Validation:

  • The palladium catalyst, in combination with a suitable phosphine ligand, forms the active catalytic species that facilitates the carbon-nitrogen bond formation.

  • The base is required to deprotonate the piperidine nitrogen, making it a more active nucleophile in the catalytic cycle.

  • An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Protocol 4: N-Alkylation via Reductive Amination

This protocol outlines the N-alkylation of the intermediate using an aldehyde or ketone.

Materials:

  • 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (1.0 equivalent) in anhydrous DCM at room temperature, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Self-Validation:

  • The reaction proceeds through the formation of an iminium ion, which is then reduced in situ by the mild reducing agent, sodium triacetoxyborohydride.

  • Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is selective for iminium ions over aldehydes and ketones, minimizing side reactions.

  • The basic quench with NaHCO₃ neutralizes any remaining acid and facilitates the workup.

Conclusion

The 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine scaffold represents a strategically important building block for the synthesis of complex pharmaceutical agents. Its preparation from readily available starting materials and its versatile reactivity make it an attractive intermediate for drug discovery programs. The detailed protocols provided herein offer a practical guide for researchers and scientists to effectively utilize this valuable scaffold in the development of next-generation therapeutics, particularly in the promising field of JAK inhibitors. The inherent properties of the combined piperidine and tetrahydropyran rings are expected to continue to be exploited in the design of molecules with improved pharmacological profiles.

References

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2008, December 15). Antiviral JAK inhibitors useful in treating or preventing retroviral and other viral infections.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. (2025, December 8). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Processes and intermediates for making a jak inhibitor.
  • Google Patents. (n.d.). Preparation method of 3-hydroxy piperidine.
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing JAK inhibitors and intermediates thereof.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1389. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Google Patents. (2004, March 2). Piperidin-4-yl azetidine derivatives as jak1 inhibitors.
  • ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. (2021). Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

  • ResearchGate. (n.d.). Starting materials described in the literature to assemble the piperidine fragment. Retrieved from [Link]

  • Formal synthesis of the piperidine alkaloid (±)-prosophylline using polymer-supported dihydro-2H-pyridin-3-one. (2007). Tetrahedron Letters, 48(46), 8230-8233. [Link]

  • Google Patents. (n.d.). Processes for preparing JAK inhibitors and related intermediate compounds.
  • Therapeutic Target Database. (n.d.). Tofacitinib. Retrieved from [Link]

  • Thieme. (n.d.). Tofacitinib. Retrieved from [Link]

  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2851-2856. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica, 8(1), 22-29.
  • Google Patents. (n.d.). Production method for tetrahydro-2h-pyran derivative.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1277-1286. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of ²H NMR D‐tetramethyl piperidine and ²H NMR of ¹⁵N‐D.... Retrieved from [Link]

  • Imperial College London. (2020, January 13). tetrahydro-2H-pyran-2-ol. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

  • NIST WebBook. (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved from [Link]

Sources

Method

Application Note: 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine in Kinase Inhibitor Synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine (CAS: 933736-29-9)

Introduction & Mechanistic Rationale

In modern targeted oncology and immunology, the design of ATP-competitive kinase inhibitors has shifted from flat, highly aromatic structures to molecules with higher sp³-hybridized carbon fractions ("escaping flatland") [1]. The integration of saturated heterocycles is a proven strategy to enhance clinical developability by improving aqueous solubility, reducing off-target toxicity (such as hERG liability), and optimizing metabolic stability [1].

3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine is a highly privileged, sp³-rich building block. It combines a reactive secondary amine (piperidine) with a polar, ether-linked tetrahydropyran (THP) ring. When appended to a kinase hinge-binding core (e.g., pyrimidine, quinazoline, or azaindole), this moiety serves several critical functions:

  • Vectorial Projection into Solvent Space: The 3-position substitution on the piperidine ring introduces a chiral center, allowing medicinal chemists to direct the THP moiety at a specific angle toward the solvent-exposed region or the ribose pocket of the kinase domain, which is often inaccessible to symmetrical 4-substituted analogs[2].

  • Physicochemical Modulation: The oxygen atom within the THP ring acts as a hydrogen bond acceptor, while the overall saturated system lowers the lipophilicity (cLogP) compared to purely carbocyclic bioisosteres (like cyclohexane). This directly translates to improved aqueous solubility and favorable ADME profiles [3].

  • Basicity and hERG Mitigation: When the piperidine nitrogen is directly coupled to an electron-deficient heteroaromatic core via Nucleophilic Aromatic Substitution (S_NAr), its pKa drops significantly. This masks the basic amine, mitigating the risk of phospholipidosis and hERG channel blockade, while the THP ether maintains the molecule's polarity [2].

G Core Hinge-Binding Core (e.g., Pyrimidine/Quinazoline) Linker Vector/Linker (C-N Bond via SNAr) Core->Linker Determines Vector Property1 Maintains ATP Competitive Binding Core->Property1 Piperidine Piperidine Ring (Chiral Center / Vector Control) Linker->Piperidine Modulates pKa THP THP Ether Moiety (Solvent Exposed / H-Bond Acceptor) Piperidine->THP 3-Position Substitution Property2 Improves Aqueous Solubility & Lowers cLogP THP->Property2

Caption: Modular logic of kinase inhibitor design utilizing the 3-(THP-oxy)piperidine moiety.

Physicochemical Profiling

Understanding the causality behind selecting 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine requires comparing it to baseline structural motifs. The table below summarizes the theoretical physicochemical impact of appending this specific moiety compared to standard alternatives.

Building Block MotifEst. cLogP ContributionTPSA Contribution (Ų)Structural Advantage in Kinase Design
Piperidine (Unsubstituted)+0.8012.03High basicity; prone to hERG liability; minimal solvent interaction.
4-(Cyclohexyloxy)piperidine +2.1021.26Highly lipophilic; poor aqueous solubility; high metabolic clearance.
4-(THP-4-yloxy)piperidine +0.5030.49Symmetrical projection; good solubility; limited vector control.
3-(THP-4-yloxy)piperidine +0.50 30.49 Chiral vector control; optimal solubility; accesses tight ribose pockets.

Data Note: Values are representative estimates for the isolated fragments to illustrate the structure-property relationship.

Experimental Methodologies

The secondary amine of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine is highly nucleophilic, making it amenable to both S_NAr and transition-metal-catalyzed cross-coupling reactions. Below are self-validating protocols for its incorporation into kinase inhibitor scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

This protocol is ideal for coupling the piperidine to electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines or 4-chloroquinazolines) commonly found in kinase inhibitor cores.

Reagents & Materials:

  • Electrophile: Heteroaryl chloride core (1.0 equiv)

  • Nucleophile: 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (Anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 mmol) in anhydrous NMP (5.0 mL) under an inert argon atmosphere.

  • Addition: Add 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (1.2 mmol) followed by DIPEA (3.0 mmol). Causality: DIPEA is chosen over inorganic bases to maintain a homogeneous reaction mixture and prevent side reactions with sensitive functional groups on the kinase core.

  • Heating: Seal the vial and heat the mixture to 90–110 °C using a heating block.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is typically complete within 2–6 hours. Self-Validation: Look for the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the coupled product.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), water (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 0–10% Methanol in Dichloromethane).

Protocol B: Buchwald-Hartwig Cross-Coupling

For less reactive aryl or heteroaryl halides (e.g., bromobenzenes or unactivated pyridines), transition-metal catalysis is required.

Reagents & Materials:

  • Electrophile: Aryl/Heteroaryl bromide (1.0 equiv)

  • Nucleophile: 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (1.5 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (0.05 equiv) / RuPhos (0.10 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed, 0.1 M)

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), RuPhos (0.10 mmol), and Cs₂CO₃ (2.0 mmol). Causality: RuPhos is specifically selected for coupling secondary amines to sterically hindered or electron-rich aryl halides, preventing β-hydride elimination.

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Addition: Add 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (1.5 mmol) dissolved in degassed 1,4-dioxane (10 mL).

  • Heating: Stir the mixture at 100 °C for 12 hours.

  • Workup & Purification: Cool down, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Workflow Start Reagent Preparation (Core + Amine + Base) Rxn SNAr Reaction (NMP/DMF, 80-120°C, 2-12h) Start->Rxn Monitor LC-MS Monitoring (Check for [M+H]+) Rxn->Monitor Monitor->Rxn Incomplete Workup Aqueous Workup (EtOAc/H2O Extraction) Monitor->Workup >95% Conversion Purify Flash Chromatography (DCM/MeOH or Hex/EtOAc) Workup->Purify Verify Product Validation (NMR & Purity Check) Purify->Verify

Caption: Step-by-step experimental workflow for SNAr coupling and self-validation.

Analytical Self-Validation (NMR Signatures)

To ensure the structural integrity of the synthesized kinase inhibitor, specific ¹H-NMR signatures of the 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine moiety must be verified post-purification:

  • THP Ether Methine (C4-H): Typically appears as a multiplet at δ 3.50 – 3.75 ppm .

  • Piperidine Ether Methine (C3-H): Typically appears as a multiplet at δ 3.30 – 3.60 ppm .

  • Equatorial/Axial Protons: The THP ring oxygen-adjacent methylene protons (C2-H₂, C6-H₂) will present as distinct multiplets around δ 3.80 – 4.00 ppm (equatorial) and δ 3.30 – 3.50 ppm (axial), confirming the preservation of the saturated heterocycle during harsh coupling conditions.

References

  • Title: Transaminase Catalysis for Enantiopure Saturated Heterocycles as Potential Drug Scaffolds Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

Application

Application Note: Advanced Catalytic Methodologies for Piperidine Ring Formation

Introduction The piperidine scaffold is one of the most ubiquitous nitrogen heterocycles found in FDA-approved small-molecule therapeutics[1]. While traditional synthetic routes, such as the catalytic hydrogenation of py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is one of the most ubiquitous nitrogen heterocycles found in FDA-approved small-molecule therapeutics[1]. While traditional synthetic routes, such as the catalytic hydrogenation of pyridines, are well-established, they often require harsh conditions (e.g., high pressure and temperature) and suffer from poor stereoselectivity[2]. To meet the rigorous demands of modern medicinal chemistry and drug development, advanced catalytic strategies have emerged.

This application note details two state-of-the-art, atom-economical methodologies for piperidine ring formation: Visible-Light-Promoted Iodine-Catalyzed C(sp³)–H Amination and Iridium-Catalyzed Hydrogen Borrowing[5+1] Annulation . These protocols are designed as self-validating systems, ensuring high reproducibility and mechanistic transparency for bench scientists.

Visible-Light-Promoted Iodine-Catalyzed C(sp³)–H Amination

Mechanistic Causality

Intramolecular amination of remote aliphatic C–H bonds traditionally favors pyrrolidine formation via a 1,5-H abstraction (the Hofmann–Löffler pathway)[3]. The 1,6-H abstraction required for piperidine synthesis is kinetically disfavored[3]. However, utilizing a homogeneous iodine catalyst (derived from molecular iodine and a terminal oxidant like N-bromosuccinimide) under visible light effectively alters this preference[1]. Visible light initiates the homolytic cleavage of the N–I bond to generate a nitrogen-centered radical. The specific coordination environment provided by the iodine catalyst overrides the kinetic barrier, promoting a highly selective 1,6-H abstraction followed by C–N bond formation[4].

G Substrate Sulfonamide Precursor Radical N-Centered Radical Substrate->Radical I2 / Oxidant Visible Light Trans 1,6-H Abstraction Radical->Trans Kinetically Driven CarbonRadical C-Centered Radical Trans->CarbonRadical Product Piperidine Product CarbonRadical->Product C-N Bond Formation

Visible-light-induced iodine-catalyzed C(sp3)-H amination pathway for piperidine synthesis.

Protocol 1: Self-Validating Synthesis of 2-Arylpiperidines

This protocol utilizes mild photocatalytic conditions to achieve selective ring closure without competing pyrrolidine formation[5].

  • Step 1: Reaction Setup. In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve the sulfonamide precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

    • Causality: Anhydrous conditions are critical to prevent the competitive quenching of the highly reactive radical intermediates by moisture.

  • Step 2: Catalyst and Oxidant Addition. Add molecular iodine (I₂, 5 mol%) and N-bromosuccinimide (NBS, 2.0 equiv) to the solution.

    • Causality: I₂ acts as the precatalyst, while NBS serves as the terminal oxidant to continuously regenerate the active hypervalent iodine species[5].

  • Step 3: Photochemical Initiation. Degas the mixture via three freeze-pump-thaw cycles, backfill with Argon, and irradiate the vessel using a white LED strip (12 W) at ambient temperature (25 °C) for 4–6 hours.

    • Causality: Degassing removes oxygen, a known radical scavenger. White LEDs provide the precise photon energy required to cleave the N–I bond without inducing unwanted UV-mediated degradation.

  • Step 4: In-Process Validation. Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new, lower-running spot (Rf ~0.4) validates the successful progression of the radical cascade.

  • Step 5: Workup and Final Validation. Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to reduce residual iodine species (visually indicated by the transition from a dark brown to a colorless organic layer). Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

    • Validation: Confirm the piperidine core via ¹H NMR; diagnostic signals include the newly formed equatorial/axial protons adjacent to the nitrogen atom, typically presenting as a multiplet around 2.5–3.0 ppm.

Iridium-Catalyzed Hydrogen Borrowing [5+1] Annulation

Mechanistic Causality

The hydrogen borrowing (or hydrogen autotransfer) methodology is a highly atom-economical approach to N-alkylation[6]. An Iridium(III) catalyst temporarily removes hydrogen from a 1,5-diol to generate a reactive dialdehyde intermediate. A primary amine then condenses with this intermediate to form a di-imine or enamine species. Finally, the Ir-hydride complex returns the "borrowed" hydrogen to reduce the intermediate, yielding the piperidine ring[6]. The sole byproduct of this cascade is water, aligning perfectly with green chemistry principles.

G Diol 1,5-Pentanediol + Amine Oxidation Ir(III) Oxidation (-H2) Diol->Oxidation Dialdehyde Dialdehyde Intermediate Oxidation->Dialdehyde Imine Di-imine / Enamine Dialdehyde->Imine + Primary Amine (-H2O) Reduction Ir(III) Reduction (+H2) Imine->Reduction Piperidine Substituted Piperidine Reduction->Piperidine

Mechanistic workflow of Iridium-catalyzed hydrogen borrowing [5+1] annulation.

Protocol 2: Self-Validating Synthesis of N-Substituted Piperidines

This protocol utilizes a robust Ir(III) catalyst to achieve direct N-heterocyclization from unactivated diols.

  • Step 1: Catalyst Activation. In a heavy-walled pressure tube, combine [Ir(Cp*)Cl₂]₂ (2.5 mol%), NaHCO₃ (10 mol%), and anhydrous toluene (5 mL). Stir for 10 minutes at room temperature.

    • Causality: The mild base (NaHCO₃) facilitates the formation of the active Ir-alkoxide complex required for the initial dehydrogenation step.

  • Step 2: Substrate Addition. Add 1,5-pentanediol (1.0 mmol) and the desired primary amine (1.2 mmol). Seal the tube under an inert atmosphere.

    • Causality: A slight stoichiometric excess of the amine ensures complete conversion of the transient dialdehyde, preventing off-target oligomerization or aldol condensations.

  • Step 3: Thermal Cyclization. Heat the reaction mixture to 110 °C for 24 hours.

    • Causality: Elevated temperatures are thermodynamically required to drive the initial endothermic dehydrogenation of the diol[6].

  • Step 4: In-Process Validation. After 12 hours, sample the reaction and analyze via GC-MS. The presence of intermediate amino-alcohol or imine mass peaks validates that the dehydrogenation/condensation sequence is actively turning over.

  • Step 5: Workup and Final Validation. Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

    • Validation: Purify via column chromatography. Confirm product identity via ¹³C NMR; the complete absence of carbonyl carbon signals (~170–200 ppm) and the presence of sp³ C–N carbons (~45–55 ppm) confirms total reduction and successful ring closure.

Quantitative Data & Reaction Parameters

The following table summarizes the key operational metrics and comparative advantages of the two catalytic methods described above.

ParameterIodine-Catalyzed C(sp³)–H AminationIridium-Catalyzed Hydrogen Borrowing
Catalyst System I₂ (5-20 mol%) + NBS (2.0 equiv)[Ir(Cp*)Cl₂]₂ (2.5 mol%) + NaHCO₃
Primary Substrate Linear Aliphatic Sulfonamides1,5-Pentanediol + Primary Amines
Energy Input Visible Light (White LED, 12W)Thermal Heating (110 °C)
Solvent Dichloromethane (DCM)Toluene
Reaction Time 4 – 6 hours24 hours
Typical Yields 75% – 95%70% – 90%
Primary Byproduct SuccinimideWater (H₂O)
Key Advantage Overrides Hofmann-Löffler selectivityExceptional atom economy

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) / MDPI URL:[Link]

  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp³–H Amination under Visible Light Source: ACS Catalysis URL:[Link]

  • Borrowing Hydrogen for Organic Synthesis Source: ACS Central Science URL:[Link]

Sources

Method

High-Sensitivity HPLC-MS Method for the Analysis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

An Application Note and Protocol Abstract This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-((tetrahydro-2H...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine. This compound, incorporating both a polar piperidine ring and a tetrahydropyran moiety, is representative of novel building blocks in modern drug discovery. The inherent polarity and basicity of the molecule pose a significant challenge for traditional reversed-phase chromatography. This guide details a method that overcomes these challenges by utilizing a polar-endcapped C18 column and an optimized mobile phase. The protocol provides a complete workflow, from sample preparation to data analysis, using electrospray ionization tandem mass spectrometry (ESI-MS/MS) for highly selective and sensitive detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification in process chemistry, metabolite identification, or pharmacokinetic studies.

Introduction and Scientific Rationale

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The compound 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine is a bifunctional molecule that combines the basic piperidine heterocycle with a polar tetrahydropyran (THP) ether group.[3] Such structures are of increasing interest as intermediates and key structural motifs in the synthesis of complex active pharmaceutical ingredients (APIs).

The analytical challenge for this molecule lies in its high polarity and the basicity of the piperidine nitrogen. These characteristics often lead to poor retention on conventional C18 reversed-phase (RP) columns and asymmetric peak shapes.[4] Furthermore, achieving high sensitivity is critical for applications like impurity profiling or bioanalysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art methodology for this type of analysis due to its unparalleled sensitivity and selectivity.[4][5]

This document provides a comprehensive protocol grounded in established analytical principles. We explain the causality behind key experimental choices, including the selection of the stationary phase, mobile phase composition, and mass spectrometry parameters, to deliver a trustworthy and reproducible method.

Analyte Properties

Understanding the physicochemical properties of the analyte is the foundation for rational method development.

PropertyValueSource / Method
Structure Chemical structure of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
-Molecular Formula C₁₀H₁₉NO₂-Molecular Weight 185.26 g/mol CalculatedPredicted [M+H]⁺ 186.15 m/zCalculatedKey Features Basic piperidine nitrogen (pKa ~9-10), polar ether linkage, two heterocyclic rings.Inferred from structureAnalytical Challenge High polarity, poor retention on standard RP columns, potential for peak tailing.[4][6]

Method Development: The "Why" Behind the Choices

A successful HPLC-MS method relies on the synergistic optimization of both chromatographic separation and mass spectrometric detection.

Chromatographic Strategy

The primary goal is to achieve adequate retention of the polar analyte away from the solvent front, where matrix effects can severely compromise sensitivity and accuracy.[4]

  • Mode of Chromatography: Reversed-phase (RP) chromatography is chosen for its robustness, reproducibility, and compatibility with ESI-MS.[5] While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar compounds, RP methods using modern stationary phases are often preferred for their stability and ease of use.[7]

  • Stationary Phase Selection: A standard C18 column is unsuitable for this analyte due to its high polarity, which would lead to minimal retention, especially with highly aqueous mobile phases that can cause "phase collapse."[7] Therefore, we select a polar-endcapped C18 column . These columns feature a polar group integrated into the bonded phase, which enhances the retention of polar molecules through secondary interactions like hydrogen bonding and prevents de-wetting under high aqueous conditions.[4][7]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which allows for higher efficiency, and its superior UV transparency at low wavelengths.

    • Aqueous Modifier (The Key to Success): The addition of a small percentage of an acid is crucial. We use 0.1% formic acid . This serves two critical purposes:

      • Improves Peak Shape: It ensures the basic piperidine nitrogen (a secondary amine) is consistently protonated, preventing interactions with residual acidic silanols on the silica support and thus eliminating peak tailing.[8][9]

      • Enhances MS Sensitivity: It provides a source of protons, promoting the formation of the desired protonated molecule, [M+H]⁺, in the electrospray ionization source.[4]

Mass Spectrometry Strategy
  • Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for polar molecules that are already prone to ionization in solution.[2] Given the basic nature of the piperidine ring, positive ion mode (ESI+) is selected to generate the protonated molecule [M+H]⁺ with high efficiency.[10]

  • Detection Method: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. This technique involves selecting the precursor ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific product ions in the third quadrupole.[1] This process filters out chemical noise and interferences, dramatically improving the signal-to-noise ratio.

  • Fragmentation Analysis: The fragmentation pattern is influenced by the analyte's structure. For 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine, common fragmentation pathways are expected to involve cleavage of the ether bond and fragmentation of the piperidine or THP rings.[10][11] α-Cleavage adjacent to the piperidine nitrogen is a dominant pathway for similar structures, often resulting in a stable iminium ion.[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis.

Materials and Reagents
  • 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, ≥99%)

  • Methanol (HPLC grade, for stock solutions)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts (e.g., 250 µL)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a 1 µg/mL working solution.

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the working solution with the initial mobile phase.

HPLC-MS System and Conditions

The following diagram illustrates the overall experimental workflow.

G Stock Stock Solution (1 mg/mL in MeOH) Working Working Solutions (Diluted in Mobile Phase) Stock->Working Injection Autosampler Injection Working->Injection HPLC HPLC Separation (Polar-Endcapped C18) Injection->HPLC ESI ESI Source (+) (Ionization) HPLC->ESI MS1 Q1: Precursor Ion Selection (m/z 186.15) ESI->MS1 MS2 Q2: Collision Cell (Fragmentation) MS1->MS2 MS3 Q3: Product Ion Monitoring MS2->MS3 Detector Detector MS3->Detector Integration Peak Integration Detector->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for HPLC-MS analysis.

HPLC ParameterRecommended Setting
Column Polar-Endcapped C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes, hold for 1 min, return to 5% B in 0.5 min, re-equilibrate for 2.5 min
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Autosampler Temp. 10 °C
Mass Spectrometer Conditions
MS ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions and Fragmentation

The following diagram illustrates a plausible fragmentation pathway.

Fragmentation cluster_products Product Ions Precursor Precursor Ion [M+H]⁺ m/z 186.15 Product1 Product Ion 1 m/z 102.09 (Piperidinol) Precursor->Product1 Loss of C₅H₈O (Dihydropyran) Product2 Product Ion 2 m/z 84.08 (Dehydrated Piperidine) Product1->Product2 Loss of H₂O

Caption: Predicted fragmentation pathway for the analyte.

ParameterSettingRationale
Precursor Ion (Q1) m/z 186.15The protonated molecular ion [M+H]⁺.
Product Ion 1 (Q3) m/z 102.09Quantifier: Corresponds to the protonated 3-hydroxypiperidine fragment after cleavage of the ether bond.
Collision Energy 1 15 eVOptimized for the transition 186.15 -> 102.09.
Product Ion 2 (Q3) m/z 84.08Qualifier: Corresponds to the further loss of water from the piperidinol fragment.[2] Provides confirmation of identity.
Collision Energy 2 25 eVOptimized for the transition 186.15 -> 84.08.

Expected Results and Performance

This optimized method is expected to yield excellent chromatographic and quantitative performance.

  • Chromatography: A sharp, symmetrical peak for 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine should be observed with an approximate retention time of 2.5-3.5 minutes, well-retained from the solvent front.

  • Sensitivity: The use of MRM on a modern triple quadrupole mass spectrometer allows for detection at very low concentrations.

  • Linearity: The method should demonstrate excellent linearity over the specified calibration range, with a coefficient of determination (R²) greater than 0.99.

Quantitative Performance Characteristics

The following table summarizes the expected performance of the method, based on typical results for similar assays.[1]

Performance MetricExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation (R²) > 0.995
LLOQ 0.1 ng/mL
LOD 0.03 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%

Conclusion

This application note provides a detailed and scientifically-grounded HPLC-MS/MS method for the sensitive and selective analysis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine. By employing a polar-endcapped C18 column with a formic acid-modified mobile phase, the challenges associated with retaining and resolving this polar, basic compound are effectively overcome. The use of ESI-MS/MS in MRM mode ensures high sensitivity and specificity. This robust protocol is well-suited for high-throughput quantitative analysis in various stages of pharmaceutical research and development.

References

  • BenchChem. (2025).
  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass spectrometry in structural and stereochemical problems. CLIV. Electron impact-promoted fragmentation of alkyl tetrahydropyranyl ethers and thioethers. The Journal of Organic Chemistry. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Zhao, J., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
  • BenchChem. (2025).
  • MDPI. (2025). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. [Link]

  • ResearchGate. (n.d.). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate. [Link]

  • NIST. (n.d.). Tetrahydropyran. NIST WebBook. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Fused-Core.com. [Link]

  • NIST. (n.d.). Tetrahydropyran. NIST WebBook. [Link]

  • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]

Sources

Application

Application Note: Advanced Purification Strategies for Substituted Piperidine Pharmacophores

Executive Summary Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, forming the structural core of numerous therapeutics ranging from analgesics to antipsychotics. However, the isolation and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, forming the structural core of numerous therapeutics ranging from analgesics to antipsychotics. However, the isolation and purification of these basic heterocycles present significant chromatographic challenges. The presence of a highly basic secondary or tertiary nitrogen (pKa ~10–11), combined with complex stereochemistry and varying polarities, demands highly optimized purification strategies.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the purification of substituted piperidines. It details the mechanistic causality behind chromatographic failures and provides step-by-step, field-proven protocols for Normal-Phase Chromatography, Reversed-Phase Preparative HPLC, and Supercritical Fluid Chromatography (SFC).

Workflow Decision Matrix

Selecting the correct purification modality is the most critical step in downstream processing. The following decision matrix dictates the optimal technique based on the structural and physical properties of the target piperidine.

PiperidinePurification Start Crude Substituted Piperidine Mixture ChiralCheck Requires Enantiomeric Resolution? Start->ChiralCheck PolarCheck Highly Polar or Water Soluble? ChiralCheck->PolarCheck No (Achiral/Racemic) SFC Chiral SFC (CO2 + MeOH/Amine) ChiralCheck->SFC Yes (High Throughput) Salt Diastereomeric Salt Crystallization ChiralCheck->Salt Yes (Bulk Scale) RPHPLC Reversed-Phase Prep-HPLC (High pH or Ion-Pairing) PolarCheck->RPHPLC Yes NPHPLC Normal-Phase Silica (Amine-Modified Mobile Phase) PolarCheck->NPHPLC No

Decision matrix for selecting the optimal purification route for substituted piperidines.

Technique I: Masked Normal-Phase Chromatography

Mechanistic Causality

The purification of basic heterocycles via standard silica gel chromatography is notoriously difficult[1]. Unmodified silica gel possesses surface silanol groups (-Si-OH) with a pKa of approximately 4.5. Because the nitrogen of a piperidine ring is highly basic, it protonates and binds ionically to the negatively charged silanolate sites during elution. This electrostatic interaction results in severe peak tailing, irreversible adsorption, and catastrophic yield loss[1].

To circumvent this, a sacrificial basic modifier—typically 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—must be introduced into the mobile phase[2]. The modifier competitively saturates the acidic silanol sites, masking them and allowing the piperidine to elute strictly based on its polarity rather than ionic affinity[2].

Self-Validating Protocol: Silica Gel Column with TEA

Validation Checkpoint (Pre-Column): Perform a 2D-TLC. Spot the crude mixture, develop in the chosen solvent system (e.g., 90:10 Hexane:EtOAc + 1% TEA), dry the plate, rotate 90 degrees, and develop again. Self-Validation: If the target spot remains perfectly round and lies on the diagonal, the silanol masking is sufficient. If the spot streaks, increase the TEA concentration by 0.5% increments until symmetry is achieved.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase (e.g., 95:5 Dichloromethane:Methanol) and add exactly 1% (v/v) TEA. Stir vigorously for 5 minutes to ensure homogeneity.

  • Column Packing: Prepare a slurry of standard silica gel (40-63 µm) using the modified mobile phase. Pour the slurry into the column and allow it to settle under gravity.

  • Equilibration (Critical Step): Pass at least 3 Column Volumes (CV) of the TEA-modified mobile phase through the packed bed. Causality: The silica must be fully pre-saturated with TEA before the sample is introduced; otherwise, the piperidine will bind to unmasked silanols at the top of the column.

  • Sample Loading: Dissolve the crude piperidine in a minimum volume of the modified mobile phase and apply it evenly to the column head.

  • Elution & Fractionation: Elute under positive pressure (flash chromatography). Collect fractions and analyze via TLC (visualized with Ninhydrin or Dragendorff's reagent for basic amines).

Technique II: pH-Directed Reversed-Phase Preparative HPLC

Mechanistic Causality

For highly polar or water-soluble piperidines, Reversed-Phase Preparative HPLC (RP-HPLC) is preferred. The retention of ionizable compounds on a hydrophobic C18 stationary phase is strictly governed by their ionization state. At low pH (e.g., 0.1% Formic Acid, pH 2.5), the piperidine nitrogen is fully protonated, rendering the molecule highly hydrophilic and resulting in minimal retention.

Conversely, utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10) neutralizes the basic nitrogen. This forces the piperidine into its free-base, lipophilic state, maximizing hydrophobic interactions with the C18 phase and dramatically increasing loadability and resolution.

Data Presentation: Impact of Mobile Phase Modifiers

Table 1: Quantitative Impact of Mobile Phase Modifiers on Piperidine Retention (C18 Column)

Mobile Phase AdditiveOperational pHPiperidine Ionization StateRelative Retention Factor (k')Peak Symmetry (As)LC-MS Compatibility
0.1% Formic Acid 2.5 - 3.0Fully Protonated (+)Very Low (< 1.0)Broad / Tailing (> 2.0)Excellent (ESI+)
0.1% TFA 2.0 - 2.5Protonated (Ion-Paired)Moderate (2.0 - 4.0)Sharp (1.0 - 1.2)Poor (Ion Suppression)
10 mM NH₄HCO₃ 9.5 - 10.5Neutral (Free Base)High (> 5.0)Sharp (1.0 - 1.1)Good (ESI+)
Self-Validating Protocol: High-pH Prep-HPLC

Validation Checkpoint (Analytical Scale-Down): Before injecting preparative quantities, run an analytical HPLC injection using the exact high-pH mobile phase gradients. Self-Validation: Calculate the Peak Symmetry (As). If As is between 0.9 and 1.2, proceed to prep scale. If As > 1.5, the column chemistry may not be stable at high pH, and an alternative hybrid-silica column (e.g., Waters XBridge) must be used.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve Ammonium Bicarbonate in MS-grade water to a concentration of 10 mM. Adjust the pH to 10.0 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • System Equilibration: Purge the Prep-HPLC system and equilibrate the high-pH resistant C18 column with 5% Organic (Acetonitrile) / 95% Aqueous Buffer until a stable baseline is achieved.

  • Sample Injection: Dissolve the crude sample in the initial mobile phase conditions. Inject via an automated sample loop.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 60% Acetonitrile over 20 minutes) to elute the neutral piperidine.

  • Recovery: Pool fractions based on UV triggering (e.g., 254 nm / 210 nm) and immediately lyophilize to prevent degradation in the basic aqueous environment.

Technique III: Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Mechanistic Causality

Many substituted piperidines possess stereocenters crucial for biological activity. Supercritical Fluid Chromatography (SFC) is the gold standard for isolating chiral piperidine derivatives[3]. The primary mobile phase, supercritical CO₂, acts as a non-polar solvent with gas-like diffusivity and liquid-like density, enabling ultra-fast mass transfer and high-throughput separations[4].

However, CO₂ is inherently slightly acidic (forming transient carbonic acid with residual moisture). When purifying basic piperidines, this acidity causes deleterious ionic interactions with the Chiral Stationary Phase (CSP). To counteract this, a basic additive (e.g., 0.1–0.5% Isopropylamine or Diethylamine) must be spiked into the alcoholic co-solvent (Methanol or Ethanol) to suppress ionization and maintain sharp peak shapes[3].

Self-Validating Protocol: Chiral SFC

Validation Checkpoint (Resolution Check): Perform a chiral screening run across 4 distinct CSPs (e.g., Amylose-based, Cellulose-based). Self-Validation: Calculate the resolution equation ( Rs​=2(tR2​−tR1​)/(w1​+w2​) ). Only proceed to preparative stacked injections if Rs​≥1.5 (baseline resolution).

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare a co-solvent mixture of HPLC-grade Methanol containing 0.2% (v/v) Isopropylamine (IPA).

  • System Pressurization: Bring the SFC system to operational parameters (typically 100–120 bar backpressure, 35–40 °C column temperature) using supercritical CO₂.

  • Isocratic Elution: Chiral separations are highly sensitive to gradient changes. Maintain an isocratic flow (e.g., 80% CO₂ / 20% Co-Solvent) to ensure consistent chiral recognition.

  • Stacked Injections: Once baseline resolution is confirmed, utilize the system's software to perform stacked injections—injecting the next sample pulse before the previous one has fully eluted, maximizing throughput.

  • Fraction Collection: Collect fractions into vessels pre-spiked with a small volume of methanol to prevent aerosolization and sample loss as the CO₂ depressurizes and off-gasses.

References

  • Hayes, Michael, et al. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, 2023. Available at: [Link]

Sources

Method

using 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine in fragment-based drug discovery

Escaping Flatland: Application of 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine in 3D Fragment-Based Drug Discovery Executive Summary & Structural Rationale For decades, high-throughput screening (HTS) libraries were domin...

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: Application of 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine in 3D Fragment-Based Drug Discovery

Executive Summary & Structural Rationale

For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridized aromatic compounds. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, off-target promiscuity, and high attrition rates in clinical trials[1]. The seminal "Escape from Flatland" paradigm demonstrated that increasing molecular complexity—specifically the fraction of sp3-hybridized carbons ( Fsp3​ )—correlates directly with clinical success[2][3].

In modern Fragment-Based Drug Discovery (FBDD), the shift toward 3D-enriched fragments is critical for interrogating complex biological targets such as protein-protein interactions (PPIs) and epigenetic readers[4]. The molecule 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine represents a quintessential 3D fragment. It combines a basic piperidine ring with a saturated tetrahydropyran (THP) ring via a flexible ether linkage.

The Causality of Fragment Selection: We select this specific fragment because it provides a self-validating balance of physicochemical properties and structural vectors. The piperidine secondary amine serves as a classic pharmacophore for forming salt bridges with conserved Asp/Glu residues (e.g., in kinase hinge regions or GPCR orthosteric sites)[5][6]. Simultaneously, the THP ring acts as a tunable hydrophobic moiety that maintains aqueous solubility via its hydrogen-bond accepting oxygen[7].

Physicochemical Profiling

To ensure a fragment is viable for screening at high concentrations (often >1 mM) without aggregating, it must strictly adhere to the "Rule of 3" (Ro3)[4]. As shown in Table 1, 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine exhibits an optimal profile, highlighted by an Fsp3​ of 1.0 (fully saturated), ensuring maximum 3D shape diversity.

Table 1: Physicochemical Properties vs. Astex Rule of 3

Property3-((THP-4-yl)oxy)piperidineRule of 3 ThresholdRationale for FBDD Success
Molecular Weight (MW) 185.26 Da ≤300 DaHigh ligand efficiency (LE); allows room for synthetic growth.
cLogP ~0.5 ≤3 Ensures high aqueous solubility for NMR/X-ray screening.
H-Bond Donors (HBD) 1 (Piperidine NH) ≤3 Provides a directed vector for target engagement and elaboration.
H-Bond Acceptors (HBA) 2 (THP O, Ether O) ≤3 Enhances solubility without excessive desolvation penalties.
Fraction sp3 ( Fsp3​ ) 1.00 >0.45 Maximizes 3D spatial coverage to "escape flatland"[3].

FBDD Workflow and Methodologies

FBDD_Workflow Lib 3D Fragment Library (Fsp3 > 0.5) NMR Ligand-Observed NMR (STD / WaterLOGSY) Lib->NMR SPR Orthogonal Validation SPR Kinetics (Kd) NMR->SPR Xray Structural Biology X-ray Crystallography SPR->Xray H2L Fragment Elaboration (Hit-to-Lead) Xray->H2L

Fig 1. Sequential FBDD workflow for 3D fragment triage and structural elaboration.

Protocol A: Primary Screening via Ligand-Observed NMR

Causality: Ligand-observed NMR is the gold standard for detecting weak ( KD​ in the μM−mM range) fragment binding[8][9]. We utilize a dual-assay approach: Saturation Transfer Difference (STD) detects magnetization transfer from the protein to the bound fragment, while WaterLOGSY identifies binding via water-mediated NOEs[8][10]. Running these orthogonally in the same tube creates a self-validating system that eliminates false positives caused by compound aggregation[11].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a fragment cocktail containing 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine and 3-4 other shape-diverse fragments at 200 μM each in NMR buffer (50 mM Tris-d11, 150 mM NaCl, pH 7.4, 5% DMSO-d6)[8].

  • Target Addition: Add the unlabeled target protein to a final concentration of 10 μM (Fragment:Protein ratio of 20:1).

  • Reference Acquisition: Acquire a 1D 1H reference spectrum to verify fragment solubility and lack of aggregation.

  • STD-NMR: Apply a train of Gaussian pulses (50 ms duration) at a protein-specific resonance (e.g., -0.5 ppm) to saturate the protein envelope. Acquire the difference spectrum[10].

  • WaterLOGSY: Apply a selective water inversion pulse to observe cross-relaxation between bulk water and the fragment[8].

  • Validation Check: A true hit must exhibit positive signals in the STD spectrum and inverted phase signals in the WaterLOGSY spectrum relative to the unbound state[11].

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: While NMR confirms binding, it does not provide kinetic resolution. SPR is deployed to determine the association ( kon​ ) and dissociation ( koff​ ) rates, calculating the thermodynamic affinity ( KD​ ). This ensures 1:1 binding stoichiometry and rules out non-specific super-stoichiometric interactions[11][12].

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Critical Insight: Because fragments have low molecular weights, immobilize a high density of protein (3000-5000 RU) to ensure a detectable theoretical maximum response ( Rmax​ ).

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment from 2 mM down to 31.25 μM in running buffer (PBS-P+ with 2% DMSO).

  • Injection: Inject analytes at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use a contact time of 60s and a dissociation time of 60s.

  • Validation Check: Fit the multi-cycle kinetic data to a 1:1 Langmuir binding model. The experimental Rmax​ must align with the theoretical Rmax​ based on the molecular weight ratio.

Protocol C: Fragment Elaboration (Hit-to-Lead)

Causality: To evolve a μM fragment into a nM lead, the molecule must be "grown" to capture additional binding enthalpy. The secondary amine of the piperidine ring is a highly reactive, solvent-exposed vector[6]. Reductive amination with targeted aldehydes allows rapid exploration of adjacent sub-pockets without perturbing the core binding pose[5][7].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (1.0 eq, 0.5 mmol) and a selected aryl aldehyde (1.2 eq) in anhydrous dichloroethane (DCE, 5 mL).

  • Imine Formation: Add catalytic acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature under N2​ for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for an additional 12 hours.

  • Validation Check (Workup): Monitor completion via LC-MS. Quench the reaction with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC to isolate the elaborated lead.

Data Presentation: SAR and Kinetic Profiling

The table below illustrates a theoretical progression from the initial fragment hit to an elaborated lead, demonstrating how targeted growth from the piperidine nitrogen improves binding kinetics and Ligand Efficiency (LE).

Table 2: Representative SPR Kinetics and Elaboration SAR

Compound StageR-Group (Piperidine N) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Ligand Efficiency (kcal/mol/HA)
Initial Hit -H (Unsubstituted) 1.2×103 0.54 450.00.38
Analog 1 -Benzyl 4.5×103 0.12 26.60.35
Analog 2 -4-Fluoro-benzyl 8.9×103 0.04 4.50.36
Lead Molecule -3-Cyano-benzyl 2.1×104 0.02 1.20.39

Mechanistic Application & Pharmacophore Mapping

Pharmacophore Pip Piperidine NH (Growth Vector 1) Target_Asp Target: Asp/Glu (Salt Bridge) Pip->Target_Asp Ionic / H-Bond THP_O THP Ether Oxygen (H-Bond Acceptor) Target_NH Target: Backbone NH (H-Bond Donor) THP_O->Target_NH H-Bond THP_Ring THP Ring (Growth Vector 2) Target_Hydro Target: Hydrophobic Pocket (Shape Complementarity) THP_Ring->Target_Hydro VdW Interactions

Fig 2. Pharmacophore mapping of the 3D fragment within a canonical binding pocket.

By mapping the specific structural features of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine to target topography, drug development professionals can rationally design highly selective inhibitors. The high Fsp3​ nature of this fragment ensures that as it is elaborated, it navigates the complex 3D topography of the target protein, avoiding the planar "flatland" traps that plague traditional discovery campaigns.

Sources

Application

Application Note: Advanced Synthetic Methodologies for Spirocyclic Piperidine Derivatives in Drug Discovery

Executive Overview: The Spirocyclic Advantage In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the clinical success rate of dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Spirocyclic Advantage

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the clinical success rate of drug candidates. Among three-dimensional scaffolds, spirocyclic piperidines have emerged as privileged pharmacophore templates 1. Their inherent rigidity, structural complexity, and well-defined spatial projection of peripheral appendages (exit vectors) make them ideal for target-oriented synthesis 2.

Historically, the synthesis of these scaffolds—particularly C2-spiropiperidines—has been bottlenecked by a lack of general, scalable procedures 3. This application note details field-proven, highly orthogonal synthetic strategies to construct and functionalize spirocyclic piperidines, focusing on photoredox catalysis, transition-metal cross-coupling, and late-stage nucleophilic aromatic substitution (SNAr).

Strategic Rationale & Pathway Selection

The selection of a synthetic route depends entirely on the desired point of spiro-fusion (C2, C3, or C4) and the stage of functionalization.

  • C3/C4-Spiro Fusions: Best accessed via Photoredox Radical Hydroarylation . This method avoids toxic tin reagents by utilizing a strongly reducing organic photocatalyst to generate aryl radicals from linear precursors, followed by regioselective exo-cyclization 1.

  • C2-Spiro Fusions: Best accessed via Intramolecular Buchwald-Hartwig N-Arylation . By utilizing bicyclic hydrazines, chemists can forge the challenging C2-spiroindoline core, followed by reductive N-N bond cleavage 4.

  • Late-Stage Integration: Pre-formed spiropiperidines can be grafted onto complex drug cores (e.g., fluoroquinolones) via Boron-Chelate Mediated SNAr , which electrophilically activates the target scaffold 2.

Workflow for selecting spirocyclic piperidine synthesis strategies based on target fusion sites.

Protocol A: Visible-Light Photoredox Radical Hydroarylation

This protocol constructs complex dihydrofuran-fused spiropiperidines from linear aryl halide precursors under mild, metal-free conditions [[1]]().

Mechanistic Causality

The donor–acceptor cyanoarene catalyst 3DPAFIPN (Zeitler catalyst) is photoexcited by blue light. N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it acts as a sacrificial reductant to quench the excited catalyst (generating a strongly reducing radical anion, E1/2 = −1.59 V vs. SCE), and it subsequently acts as the Hydrogen Atom Transfer (HAT) donor to terminate the radical cascade [[1]]().

Mechanistic pathway of visible-light photoredox radical hydroarylation for spiropiperidines.
Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the linear aryl iodide precursor (0.2 mmol) and 3DPAFIPN (0.01 mmol, 5 mol%).

  • Solvation & Additives: Dissolve the mixture in anhydrous DMSO (2.0 mL). Add DIPEA (1.0 mmol, 5 equiv) via microsyringe.

  • Degassing (Critical Step): Seal the tube with a rubber septum and degas the solution via freeze-pump-thaw (3 cycles) or vigorous argon sparging for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher and will rapidly deactivate the excited state photocatalyst, halting the reaction.

  • Irradiation: Place the tube in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours.

  • Workup: Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous LiCl (3 × 5 mL) to remove DMSO and DIPEA salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validation & Troubleshooting System
  • Checkpoint: Pull a 10 µL aliquot at t = 2 hours, dilute in MeCN, and analyze via LC-MS.

  • Expected Result: Disappearance of the starting material mass[M+H]⁺ and appearance of the cyclized product mass.

  • Troubleshooting: If the dominant mass corresponds to the uncyclized, dehalogenated linear precursor ([M - I + H]⁺), the radical cyclization rate is being outcompeted by premature HAT. Solution: Decrease the concentration of DIPEA to extend the lifetime of the aryl radical, allowing exo-cyclization to occur before quenching.

Protocol B: Late-Stage SNAr via Boron Chelation

Spirocyclic piperidines often feature sterically hindered secondary amines, making them poor nucleophiles for standard SNAr reactions. To graft these spirocycles onto antibacterial fluoroquinolone cores (e.g., ciprofloxacin analogs), electrophilic activation of the core is mandatory 2.

Mechanistic Causality

Reacting the fluoroquinolone ester with BF₃·OEt₂ forms a rigid boron chelate complex between the C4-ketone and C3-carboxylate. This coordination creates a formal positive charge distribution that drastically lowers the LUMO of the quinolone ring, highly activating the C7-chlorine toward nucleophilic attack by the bulky spirocyclic piperidine 2.

Step-by-Step Methodology
  • Boron Chelation: Dissolve 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (1.0 mmol) in anhydrous THF (5 mL). Add BF₃·OEt₂ (1.5 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature, then concentrate in vacuo to isolate the activated boron complex.

  • SNAr Reaction: Dissolve the crude boron complex in anhydrous DMF (3 mL). Add the spirocyclic piperidine (1.2 mmol) and Triethylamine (Et₃N, 2.0 mmol).

  • Heating: Heat the reaction mixture to 60 °C for 12 hours under an inert atmosphere.

  • Deprotection/Hydrolysis: To remove the boron chelate and hydrolyze the ester, add 2M NaOH (aq) and heat to 80 °C for 4 hours. Acidify to pH 7.2 to precipitate the final zwitterionic spiro-fluoroquinolone.

Self-Validation & Troubleshooting System
  • Checkpoint: Monitor the initial chelation step via TLC (DCM:MeOH 9:1).

  • Expected Result: The boron chelate will appear as a distinct, highly fluorescent spot under 365 nm UV light with a lower Rf than the starting ester.

  • Troubleshooting: If the SNAr reaction fails to proceed at 60 °C, the boron chelate has likely hydrolyzed back to the ester due to moisture. Solution: Ensure rigorously anhydrous conditions during the chelation step and verify the integrity of the THF solvent.

Quantitative Data Summary

The table below summarizes the efficiency, operational conditions, and typical yields of the discussed methodologies for spirocyclic piperidine synthesis and functionalization.

Synthetic StrategyTarget ScaffoldCatalyst / Key ReagentsReaction ConditionsTypical YieldRef
Radical Hydroarylation C3/C4-Spiropiperidines3DPAFIPN (5 mol%), DIPEABlue LED, DMSO, RT, 16 h60–81%1
Intramolecular Buchwald-Hartwig C2-SpiroindolinesPd-catalyst, Bicyclic HydrazineFlow hydrogenolysis, 80 °Cup to 42% (over 5 steps)4
Boron-Chelate SNAr Spiro-FluoroquinolonesBF₃·OEt₂, Et₃NDMF, 60 °C, 12 h75–91%2

References

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: PMC - NIH URL
  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents Source: MDPI URL
  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] Source: ChemRxiv URL
  • A Maitland Japp Inspired Synthesis of 2-Spiropiperidines Source: White Rose eTheses Online URL

Sources

Method

Application Notes and Protocols for Biocatalytic C-H Oxidation of Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Complexity with Biocatalytic Precision The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the architec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Complexity with Biocatalytic Precision

The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous pharmaceuticals and bioactive natural products.[1][2] The pursuit of novel therapeutic agents with enhanced specificity and improved physicochemical properties has led chemists to explore beyond the flatlands of sp²-hybridized aromatic systems and into the three-dimensional space of saturated heterocycles.[1][3] Functionalizing the seemingly inert C-H bonds of the piperidine scaffold presents a formidable challenge for traditional synthetic methods, often requiring multi-step sequences and the use of harsh reagents.[4]

Biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled selectivity for C-H oxidation under mild, aqueous conditions.[3][5] Enzymes, such as cytochrome P450 monooxygenases (P450s), can be harnessed to install hydroxyl groups at specific positions on the piperidine ring, paving the way for the rapid diversification of complex molecules.[4][6] This guide provides an in-depth exploration of the principles and practical applications of biocatalytic C-H oxidation of piperidine scaffolds, offering detailed protocols and expert insights to empower researchers in this exciting field.

The Engine of Oxidation: Cytochrome P450 Monooxygenases

At the heart of biocatalytic C-H oxidation are cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases.[7][8][9] These remarkable biocatalysts utilize a catalytic cycle that involves the activation of molecular oxygen to generate a highly reactive iron-oxo species, capable of abstracting a hydrogen atom from a C-H bond and subsequently delivering a hydroxyl group.[9]

The regioselectivity of P450-catalyzed hydroxylation is dictated by the intricate architecture of the enzyme's active site, which precisely orients the substrate relative to the heme cofactor.[7] This inherent selectivity is a key advantage of biocatalysis, allowing for the functionalization of specific C-H bonds that would be difficult to target with conventional chemical methods.

Experimental Workflow: From Gene to Functionalized Piperidine

The successful implementation of biocatalytic C-H oxidation requires a systematic approach, from the initial selection and preparation of the enzyme to the final analysis and purification of the product. The following workflow outlines the key stages involved:

Biocatalytic_CH_Oxidation_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Biotransformation Biotransformation cluster_Downstream Downstream Processing EnzymeSelection Enzyme Selection (e.g., P450 variant) GeneSynthesis Gene Synthesis & Codon Optimization EnzymeSelection->GeneSynthesis Cloning Cloning into Expression Vector GeneSynthesis->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression CellLysis Cell Lysis & Lysate Preparation (Whole-cell or Cell-free) Expression->CellLysis ReactionSetup Reaction Setup (Buffer, Substrate, Cofactors) CellLysis->ReactionSetup Incubation Incubation (Temperature, Shaking) ReactionSetup->Incubation Monitoring Reaction Monitoring (HPLC, GC-MS) Incubation->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (Chromatography, Crystallization) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for biocatalytic C-H oxidation of piperidine scaffolds.

Core Protocols: A Practical Guide

The following protocols provide a starting point for researchers venturing into the biocatalytic C-H oxidation of piperidine scaffolds. It is important to note that optimal conditions will vary depending on the specific enzyme, substrate, and desired outcome.

Protocol 1: Whole-Cell Biocatalytic C-H Hydroxylation of a Piperidine Substrate

This protocol utilizes E. coli cells expressing a cytochrome P450 enzyme and a suitable reductase partner for cofactor regeneration.

1. Preparation of Pre-culture:

  • Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the E. coli expression strain.

  • Incubate overnight at 37°C with shaking at 220 rpm.

2. Main Culture and Induction:

  • Inoculate 500 mL of Terrific Broth (TB) medium (containing the appropriate antibiotic) with the overnight pre-culture.

  • Grow the culture at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Supplement the culture with δ-aminolevulinic acid (ALA) to a final concentration of 0.5 mM to facilitate heme synthesis.

  • Reduce the incubation temperature to 25°C and continue shaking for 18-24 hours.

3. Cell Harvesting and Biotransformation:

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in 50 mL of 100 mM potassium phosphate buffer (pH 7.4).

  • In a 250 mL baffled flask, combine:

    • 49 mL of the resuspended cell culture.

    • 500 µL of a 100 mM stock solution of the piperidine substrate in a suitable organic solvent (e.g., DMSO, ethanol) to a final concentration of 1 mM.

    • 500 µL of a 1 M stock solution of glucose (for cofactor regeneration) to a final concentration of 10 mM.

  • Incubate the reaction mixture at 30°C with shaking at 220 rpm for 24-48 hours.

4. Reaction Monitoring and Work-up:

  • At regular intervals, withdraw a 1 mL aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ethyl acetate and vortex vigorously.

  • Centrifuge to separate the phases and analyze the organic layer by HPLC or GC-MS to monitor substrate conversion and product formation.

  • Once the reaction is complete, extract the entire reaction mixture three times with an equal volume of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Parameter Typical Range Notes
Substrate Concentration0.5 - 5 mMHigher concentrations may lead to substrate inhibition or toxicity.
pH7.0 - 8.0Optimal pH is enzyme-dependent.
Temperature25 - 37°CLower temperatures can improve protein stability and folding.
Shaking Speed200 - 250 rpmEnsures adequate aeration for the oxidative reaction.
Cofactor RegenerationGlucose/Glucose DehydrogenaseEssential for providing the necessary reducing equivalents (NADPH).
Protocol 2: Cell-Free Biocatalytic C-H Hydroxylation

This protocol is suitable for enzymes that are sensitive to the intracellular environment or when a more defined reaction system is desired.

1. Preparation of Cell Lysate:

  • Follow steps 1 and 2 from Protocol 1 for cell growth and induction.

  • Harvest the cells and resuspend the pellet in 30 mL of lysis buffer (100 mM potassium phosphate buffer, pH 7.4, containing 1 mM dithiothreitol (DTT) and 1 mM phenylmethylsulfonyl fluoride (PMSF)).

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.

2. Biotransformation:

  • In a 50 mL Falcon tube, set up the reaction as follows:

    • 9.5 mL of cell-free extract.

    • 100 µL of a 100 mM stock solution of the piperidine substrate in a suitable organic solvent to a final concentration of 1 mM.

    • 200 µL of a 50 mM stock solution of NADPH to a final concentration of 1 mM.

    • 200 µL of an NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Incubate the reaction at 30°C with gentle shaking for 12-24 hours.

3. Reaction Monitoring, Work-up, and Purification:

  • Follow steps 4 and 5 from Protocol 1.

A Chemoenzymatic Future: Combining Biocatalysis with Radical Cross-Coupling

A groundbreaking recent development has been the integration of biocatalytic C-H oxidation with modern synthetic methodologies, such as radical cross-coupling.[4][6] This powerful chemoenzymatic strategy allows for the initial enzymatic hydroxylation of the piperidine scaffold, followed by chemical modification of the newly installed hydroxyl group to a radical precursor. Subsequent nickel-catalyzed cross-coupling reactions can then be employed to forge new carbon-carbon or carbon-heteroatom bonds, dramatically streamlining the synthesis of complex piperidine derivatives.[6] This approach represents a paradigm shift in the construction of 3D molecules, offering a modular and efficient route to previously inaccessible chemical space.[4]

Chemoenzymatic_Strategy Piperidine Piperidine Scaffold Hydroxylated_Piperidine Hydroxylated Piperidine Piperidine->Hydroxylated_Piperidine Biocatalytic C-H Oxidation (P450 Enzyme) Radical_Precursor Radical Precursor Hydroxylated_Piperidine->Radical_Precursor Chemical Modification Functionalized_Piperidine Functionalized Piperidine Radical_Precursor->Functionalized_Piperidine Radical Cross-Coupling (Ni-Catalysis)

Caption: A chemoenzymatic strategy combining biocatalytic C-H oxidation with radical cross-coupling.

Troubleshooting and Considerations

Problem Potential Cause Suggested Solution
Low or no product formationInactive enzymeConfirm protein expression by SDS-PAGE. Optimize expression conditions (temperature, induction time).
Poor substrate solubilityUse a co-solvent (e.g., up to 5% v/v DMSO).
Cofactor limitationEnsure an efficient cofactor regeneration system is in place. Add exogenous NADPH in cell-free systems.
Formation of multiple productsLow regioselectivity of the enzymeScreen different P450 variants. Consider enzyme engineering to improve selectivity.
Over-oxidation of the productMonitor the reaction closely and stop it at the optimal time.
Enzyme inhibitionSubstrate or product inhibitionUse a lower substrate concentration. Consider in situ product removal.

Conclusion: A New Frontier in Drug Discovery

The biocatalytic C-H oxidation of piperidine scaffolds is a rapidly evolving field with immense potential to accelerate drug discovery and development.[4][6] By leveraging the exquisite selectivity of enzymes like cytochrome P450s, chemists can now access a diverse array of functionalized piperidines with unprecedented efficiency.[3] The integration of biocatalysis with powerful synthetic methods, such as radical cross-coupling, further expands the synthetic toolbox, enabling the construction of complex, three-dimensional molecules that were previously challenging to synthesize.[4][6] As our understanding of these enzymatic systems grows and new biocatalysts are discovered and engineered, the application of biocatalytic C-H oxidation is poised to become an indispensable tool for the modern medicinal chemist.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. (2025).
  • He, J., Yokoi, K., Wixted, B., & Baran, P. S. (2024). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science, 386(6728), 1421-1427.
  • News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • ResearchGate. (2024). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis | Request PDF.
  • He, J., Yokoi, K., Wixted, B., et al. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv.
  • PubMed. (2024). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis.
  • Ju, X., Tang, Y., Liang, X., Hou, M., Wan, Z., & Tao, J. (2025). Development of a Biocatalytic Process to Prepare (S)‑N‑Boc-3-hydroxypiperidine.
  • He, J., Yokoi, K., Wixted, B., & Baran, P. S. (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex piperidine Synthesis. ChemRxiv.
  • ACS Publications. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. ACS Chemical Biology.
  • PMC. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • PMC. (2005).
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)
  • ChemRxiv. (2024).
  • White Rose Research Online. (2005).
  • ResearchGate. (2023). (PDF) Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction.
  • ResearchGate. (2024). Modular terpene synthesis enabled by mild electrochemical couplings.
  • ResearchGate. (2025). A convenient synthesis of enantioenriched α-haloaldehydes.
  • ResearchGate. (2024). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry.
  • ResearchGate. (2026). Harnessing Fe(II)/α-ketoglutarate-dependent oxygenases for sustainable synthesis.
  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • PubMed. (2003). A novel P450-catalyzed transformation of the 2,2,6,6-tetramethyl piperidine moiety to a 2,2-dimethyl pyrrolidine in human liver microsomes: characterization by high resolution quadrupole-time-of-flight mass spectrometry and 1H-NMR.
  • ChemRxiv. (2024).
  • ResearchGate. (2021). (A)
  • MDPI. (2024).
  • PMC. (2008).
  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • Google Patents. (n.d.).
  • YouTube. (2024).
  • MDPI. (2022).
  • PMC. (2023).
  • Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 3-((...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine.

The core challenge of this target molecule lies in the formation of an ether linkage between two secondary carbons (the 3-position of the piperidine ring and the 4-position of the tetrahydropyran ring). Below, we dissect the causality behind common reaction failures and provide a field-validated, self-contained protocol for maximizing your yield.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my yield consistently below 15% when using the Williamson Ether Synthesis? A: The Williamson ether synthesis relies on an SN2 mechanism. In your reaction, you are likely deprotonating N-Boc-3-hydroxypiperidine to form a secondary alkoxide, which then attacks a secondary alkyl halide (e.g., 4-bromotetrahydropyran) or pseudohalide (tosylate/mesylate). The Causality: Secondary alkoxides are highly basic, and secondary electrophiles are sterically hindered. When these two interact, the activation energy for the E2 elimination pathway is significantly lower than that of the SN2 substitution pathway. Consequently, your alkoxide acts as a base rather than a nucleophile, stripping a proton from the tetrahydropyran ring. This results in the formation of 3,6-dihydro-2H-pyran (a volatile alkene byproduct) and the recovery of your starting alcohol, destroying your yield.

Q2: Can I bypass the elimination issue by using the Mitsunobu reaction to couple the two alcohols directly? A: While the Mitsunobu reaction (using DIAD and PPh3) avoids the E2 elimination pathway, it is notoriously inefficient for coupling two secondary alcohols. The Causality: The Mitsunobu reaction requires the nucleophilic alcohol to attack the phosphonium-activated secondary carbon of tetrahydropyran-4-ol. The transition state is highly congested due to the steric bulk of both the secondary nucleophile and the massive triphenylphosphine oxide leaving group. This severe steric repulsion drastically slows the reaction, leading to poor conversions (typically 20–30%) and a reaction mixture heavily contaminated with hydrazine dicarboxylate and phosphine oxide byproducts.

Q3: What is the most reliable, high-yield method for synthesizing this specific secondary-secondary ether? A: The optimal strategy is Reductive Etherification [1]. Instead of reacting two alcohols, you react N-Boc-3-hydroxypiperidine with tetrahydro-4H-pyran-4-one (a ketone). The Causality: The sp2-hybridized carbonyl carbon of the ketone is flat and significantly less sterically hindered than an sp3-hybridized secondary alcohol or halide. In the presence of a Lewis acid (such as TMSOTf or BiBr3) and a silane reducing agent (like triethylsilane), the alcohol and ketone condense to form a hemiacetal. The Lewis acid promotes the loss of water to generate a highly electrophilic oxocarbenium ion. Because the oxocarbenium ion is extremely reactive, it is rapidly and irreversibly trapped by hydride delivery from the silane[2]. This completely bypasses the E2 elimination pathway and overcomes SN2 steric limitations, routinely delivering yields of 75–85%[3].

Part 2: Quantitative Method Comparison

To facilitate easy comparison of synthetic routes, the quantitative data and mechanistic limitations of each approach are summarized below.

Synthetic MethodReagents UsedPrimary MechanismMajor Byproducts / Failure ModeTypical Yield
Williamson Ether N-Boc-3-hydroxypiperidine, 4-bromotetrahydropyran, NaHSN2 vs. E2 Competition3,6-dihydro-2H-pyran (E2 Elimination)< 15%
Mitsunobu Reaction N-Boc-3-hydroxypiperidine, tetrahydropyran-4-ol, DIAD, PPh3Sterically hindered SN2Triphenylphosphine oxide, unreacted SM20–30%
Reductive Etherification N-Boc-3-hydroxypiperidine, tetrahydro-4H-pyran-4-one, Et3SiH, TMSOTfOxocarbenium Hydride ReductionSilanol derivatives (easily removed)75–85%

Part 3: Reaction Workflow Visualization

The following diagram maps the logical progression and intermediate states of the recommended reductive etherification and subsequent deprotection workflow.

G A N-Boc-3-hydroxypiperidine + Tetrahydro-4H-pyran-4-one B Lewis Acid (TMSOTf) Hemiacetal Formation A->B Step 1 C Oxocarbenium Ion Intermediate B->C -H2O D Hydride Transfer (Et3SiH) C->D Reduction E N-Boc-Protected Ether Intermediate D->E Etherification F Acidic Deprotection (HCl/Dioxane) E->F Step 2 G 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine (Target Molecule) F->G -Boc

Reaction workflow for the reductive etherification and deprotection of the target molecule.

Part 4: Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the reductive etherification of N-Boc-3-hydroxypiperidine, utilizing TLC monitoring and specific quenching steps to ensure reproducibility.

Step 1: Reductive Etherification
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) and tetrahydro-4H-pyran-4-one (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Silane Addition: Add triethylsilane (Et3SiH, 1.5 equiv) to the stirring solution at room temperature.

  • Catalyst Initiation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv).

    • Critical Insight: The Lewis acid initiates the cascade. Adding it at 0 °C prevents uncontrolled exothermic side reactions and suppresses the premature reduction of the ketone to tetrahydropyran-4-ol.

  • Reaction Monitoring: Allow the reaction to warm naturally to room temperature and stir for 12–16 hours. Validate completion via TLC (Hexanes/EtOAc 7:3). The intermediate ether is UV-inactive; use a phosphomolybdic acid (PMA) or potassium permanganate (KMnO4) stain for visualization.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography (gradient elution: 5% to 25% EtOAc in Hexanes) to isolate pure N-Boc-3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine.

Step 2: Boc Deprotection
  • Acidic Cleavage: Dissolve the purified N-Boc-protected ether in a 4.0 M solution of HCl in 1,4-dioxane (10 equiv of HCl). Stir at room temperature for 2 hours. Gas evolution (CO2 and isobutylene) will be observed.

  • Isolation: Concentrate the mixture under reduced pressure to remove the dioxane and excess HCl. Triturate the resulting solid with diethyl ether to remove non-polar impurities.

  • Neutralization (Free Base Isolation): Dissolve the resulting hydrochloride salt in a minimal volume of water. Basify the solution to pH 10 using 1M NaOH. Extract the aqueous phase thoroughly with a 10% Methanol/DCM solution. Dry over Na2SO4 and concentrate to yield the final 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine as a free base.

References

  • Gooßen, L. J., & Linder, C. (2006). Catalytic Reductive Etherification of Ketones with Alcohols at Ambient Hydrogen Pressure: A Practical, Waste-Minimized Synthesis of Dialkyl Ethers. Synlett, 2006(18), 3489-3491. URL:[Link]

  • Evans, P. A., Cui, J., Gharpure, S. J., & Hinkle, R. J. (2003). Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (−)-Centrolobine. Organic Letters, 5(21), 3883-3885. URL:[Link]

  • Bose, D. S., et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction. Journal of Organic Chemistry, 76(24), 10222-10228. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side-Product Formation in Piperidine Ether Synthesis

Welcome to the Technical Support Center for Piperidine Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of piperidine ethers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selectivity

Piperidine ethers are a vital class of compounds in medicinal chemistry and materials science. Their synthesis, however, is often plagued by the formation of undesired side-products, which can complicate purification and reduce yields. This guide provides a structured approach to understanding and mitigating these side reactions, focusing on three common synthetic strategies: the Williamson Ether Synthesis, the Buchwald-Hartwig Amination, and Reductive Amination.

Section 1: Williamson Ether Synthesis: Taming the Competition Between Substitution and Elimination

The Williamson ether synthesis is a classic and versatile method for forming ether linkages. In the context of piperidine ethers, it typically involves the reaction of a piperidinol with an alkyl halide. However, the basic nature of the alkoxide intermediate can lead to a competing elimination reaction, particularly with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an alkene byproduct in my Williamson ether synthesis. What is causing this?

A1: The formation of an alkene is a classic side-product in Williamson ether synthesis, arising from an E2 elimination pathway that competes with the desired SN2 substitution.[1][2][3] This is particularly prevalent when using secondary or tertiary alkyl halides, as the alkoxide can act as a base, abstracting a proton from a carbon adjacent to the leaving group.[1]

Q2: How does temperature affect the ratio of substitution to elimination products?

A2: Higher temperatures generally favor the elimination (E2) pathway over substitution (SN2).[2] This is because elimination reactions typically have a higher activation energy and benefit more from increased thermal energy.

Q3: Can the choice of base influence the outcome of the reaction?

A3: Absolutely. The strength and steric bulk of the base used to deprotonate the piperidinol can significantly impact the SN2/E2 ratio. Strong, bulky bases can favor elimination.

Troubleshooting Guide: Minimizing Elimination Byproducts

The most effective way to minimize elimination is to choose your starting materials wisely. Whenever possible, use a primary alkyl halide and the piperidinol-derived alkoxide.[4]

Experimental Protocol: Optimized Williamson Ether Synthesis of a Piperidine Ether

This protocol is designed to favor the SN2 pathway and minimize E2 elimination.

Materials:

  • Piperidinol (1.0 eq)

  • Primary alkyl bromide (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Slowly add a solution of the piperidinol (1.0 eq) in anhydrous DMF to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and slowly add the primary alkyl bromide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., to 50 °C) may be required for less reactive alkyl halides, but avoid excessive temperatures.[3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommendation to Favor Substitution (SN2)Rationale
Temperature Lower temperatures (e.g., 0 °C to room temperature)Minimizes the rate of the competing E2 elimination reaction.[2]
Base Use a strong, non-bulky base (e.g., NaH) to pre-form the alkoxide.Ensures complete deprotonation without introducing steric hindrance that could favor elimination.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)These solvents solvate the cation of the alkoxide, increasing the nucleophilicity of the "naked" anion for the SN2 attack.[5]

Diagram: Competing SN2 and E2 Pathways

G Reactants Piperidinol + Alkyl Halide Alkoxide Piperidin-alkoxide Reactants->Alkoxide Base (e.g., NaH) SN2_TS SN2 Transition State Alkoxide->SN2_TS Nucleophilic Attack E2_TS E2 Transition State Alkoxide->E2_TS Proton Abstraction Ether Desired Piperidine Ether (Substitution Product) SN2_TS->Ether Alkene Alkene Byproduct (Elimination Product) E2_TS->Alkene G cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Hydrodehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(L)-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Piperidine PdAmine [Ar-Pd(II)(L)(Piperidine)]+X- AmineCoord->PdAmine Deprot Deprotonation PdAmine->Deprot Base PdAmido Ar-Pd(II)(L)(Piperidinyl) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim BetaHydride β-Hydride Elimination PdAmido->BetaHydride RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperidine RedElim->Product BetaHydride->Pd0 Catalyst Regeneration SideProduct Dehalogenated Arene + Imine BetaHydride->SideProduct G cluster_main Reductive Amination Pathway cluster_side Over-Reduction Side Reaction Reactants Piperidine + Carbonyl Imine Iminium Ion Intermediate Reactants->Imine Condensation Reduction Reduction Imine->Reduction Reducing Agent Product N-Alkyl Piperidine Reduction->Product Carbonyl Starting Carbonyl SideReduction Reduction Carbonyl->SideReduction Non-selective Reducing Agent Alcohol Alcohol Byproduct SideReduction->Alcohol

Sources

Troubleshooting

challenges in stereoselective synthesis of disubstituted piperidines

Technical Support Center: Stereoselective Synthesis of Disubstituted Piperidines Welcome to the Technical Support Center. This hub is designed for drug development professionals and synthetic chemists navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of Disubstituted Piperidines

Welcome to the Technical Support Center. This hub is designed for drug development professionals and synthetic chemists navigating the complex stereochemical landscapes of piperidine synthesis. Here, we address the mechanistic root causes of common experimental failures and provide validated, step-by-step protocols.

I. Fundamental FAQs: Conformational Dynamics & Stereocontrol

Q: Why do my 2,3-disubstituted piperidines continuously epimerize or yield poor diastereomeric ratios (dr) during silica gel chromatography? A: This is driven by the low energy barrier for nitrogen inversion and subsequent ring flipping (chair-to-chair interconversion). In 2,3-disubstituted systems, placing both substituents in equatorial positions is thermodynamically favored. If your target is the cis-isomer (axial-equatorial), it experiences significant A-1,2 strain (gauche interactions). During isolation, trace acid on silica can protonate the nitrogen, facilitating epimerization to the more stable trans-diequatorial isomer. Causality & Fix: To lock the conformation prior to purification, utilize bulky N-protecting groups (e.g., Boc or Cbz). These groups induce A-1,3 allylic strain between the N-protecting group and the C2 substituent, forcing the C2 substituent into an axial position and rigidifying the ring system, thus preventing epimerization.

II. Troubleshooting Guide: Asymmetric Hydrogenation of Pyridines

Issue: Low enantiomeric excess (ee <50%) and incomplete conversion when reducing 2,3-disubstituted pyridines using standard heterogeneous catalysts (e.g., Pd/C or PtO2). Root Cause: Pyridines strongly coordinate to transition metals, poisoning the catalyst. Furthermore, the planar nature of the pyridine ring lacks sufficient steric differentiation, making enantiofacial discrimination highly challenging for the catalyst. Resolution: Transition to an auxiliary-based hydrogenation or a homogeneous transition-metal-catalyzed asymmetric transfer hydrogenation. For example, installing a chiral oxazolidinone auxiliary at the C2 position allows for single-point attachment, shielding one face of the pyridine ring during hydrogenation, and enables traceless cleavage post-reduction[1]. Alternatively, Rh-catalyzed transfer hydrogenation of N-benzylpyridinium salts using formic acid/triethylamine provides excellent stereocontrol without high-pressure hydrogen gas[2]. An Iridium-catalyzed approach utilizing trichloroisocyanuric acid as a traceless activator to generate hydrogen halide in situ has also proven highly effective[3].

Quantitative Data: Comparison of Pyridine Hydrogenation Strategies

StrategyCatalyst SystemAdditive / ActivatorTypical YieldTypical eeKey Mechanistic Advantage
Auxiliary-Directed PtO2 or Pd(OH)2/CChiral Oxazolidinone>85%85–98%Generates up to 4 stereocenters in one step via facial shielding[1].
Transfer Hydrogenation [RhCp*Cl2]2 + Chiral AmineHCOOH / Et3N75–90%90–95%Transamination mechanism bypasses direct ring reduction barriers[2].
Traceless Activation [Ir(COD)Cl]2 / (R)-SegPhosTrichloroisocyanuric acid80–99%Up to 99%In situ hydrogen halide activates the ring without permanent groups[3].

Protocol: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation This self-validating protocol ensures complete conversion by utilizing a reductive transamination mechanism[2].

  • Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk tube with [RhCp*Cl2]2 (1.0 mol%) and the chiral primary amine ligand (2.2 mol%).

  • Activation: Add anhydrous dichloromethane (DCM) and stir for 30 minutes at 25 °C to pre-form the active chiral Rh-complex.

  • Substrate Addition: Add the N-benzylpyridinium salt (1.0 equiv) to the reaction mixture.

  • Reduction: Slowly inject a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 ratio, 5.0 equiv HCOOH). Self-Validation Check: The immediate evolution of CO2 gas indicates active hydride transfer. If bubbling does not occur, the catalyst has been poisoned (likely by moisture or oxygen).

  • Monitoring: Stir at 40 °C for 12–24 hours. Monitor consumption of the pyridinium salt via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

HydrogenationWorkflow Start Substrate: 2,3-Disubstituted Pyridine Decision1 Is the Nitrogen Protected/Activated? Start->Decision1 PathNo Direct Hydrogenation (High P, PtO2) Decision1->PathNo No PathYes N-Alkylation / Auxiliary Decision1->PathYes Yes Outcome1 Poor ee, Catalyst Poisoning PathNo->Outcome1 Decision2 Choose Catalyst System PathYes->Decision2 IrCat Ir/SegPhos + TCCA (Traceless Activation) Decision2->IrCat RhCat RhCp* + HCOOH/Et3N (Transfer Hydrogenation) Decision2->RhCat Success High Yield & High ee Chiral Piperidine IrCat->Success RhCat->Success

Decision tree for selecting the appropriate asymmetric hydrogenation strategy for pyridines.

III. Troubleshooting Guide: Cyclization & Ring-Closing Strategies

Issue: Radical cyclizations (e.g., 6-exo-trig) or standard condensation reactions yielding a near 1:1 mixture of cis and trans isomers for 2,4,5-trisubstituted or 3,4-disubstituted piperidines. Root Cause: In acyclic precursors, the transition state for ring closure often lacks sufficient steric bias. If the radical stabilizing group (e.g., vinyl or phenyl) does not strongly dictate a pseudo-equatorial preference in the chair-like transition state, early transition states allow distortion, leading to epimeric mixtures[4]. Resolution: For highly specific 3,4-disubstituted piperidines, abandon standard radical cyclization in favor of an Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes. This proceeds via an intramolecular allylic substitution of an enamine intermediate, locking the stereocenters through a rigid, enantiospecific transition state[5].

Protocol: Iridium-Catalyzed Cyclocondensation for 3,4-Disubstituted Piperidines

  • Catalyst Preparation: Mix[Ir(COD)Cl]2 (2 mol%) and a chiral phosphoramidite ligand (4 mol%) in anhydrous THF under an inert atmosphere. Stir for 15 minutes.

  • Imine Formation: In a separate vial, combine the chiral amino alcohol (1.0 equiv) and the aldehyde (1.1 equiv) over 4Å molecular sieves to form the enamine intermediate in situ[5].

  • Cyclization: Transfer the enamine solution to the Ir-catalyst mixture. Add Ti(OiPr)4 (0.5 equiv) as a mild Lewis acid to activate the allylic alcohol moiety for intramolecular substitution.

  • Reduction: After 4 hours at room temperature, introduce NaBH(OAc)3 (2.0 equiv) to reduce the resulting cyclic iminium ion.

  • Validation: The reaction's success relies on the in situ reduction. Self-Validation Check: If the unreduced iminium intermediate is predominantly isolated during LC-MS checks, the hydride source was either degraded by moisture or the steric bulk of the newly formed substituents is blocking hydride trajectory.

CyclizationLogic Acyclic Acyclic Precursor (Flexible) TS_Loose Loose Transition State (Standard Radical) Acyclic->TS_Loose Uncatalyzed TS_Rigid Rigid Enamine TS (Ir-Catalyzed) Acyclic->TS_Rigid Ir-Catalyst + Chiral Ligand Mix 1:1 cis/trans Mixture TS_Loose->Mix Product High dr (>95:5) Stereodefined Piperidine TS_Rigid->Product A-1,3 Strain Control

Impact of transition state rigidity on the diastereoselectivity of piperidine ring closures.

IV. References

  • Efficient Asymmetric Hydrogenation of Pyridines Source: dicp.ac.cn URL:

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: dicp.ac.cn URL:

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator Source: acs.org URL:

  • Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation Source: nih.gov URL:

  • Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization Source: acs.org URL:

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Piperidine Functionalization

Welcome to the technical support center for piperidine functionalization. As a core scaffold in over twenty classes of pharmaceuticals, the precise and efficient modification of the piperidine ring is of paramount import...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine functionalization. As a core scaffold in over twenty classes of pharmaceuticals, the precise and efficient modification of the piperidine ring is of paramount importance to drug discovery and development.[1] A frequent challenge in these syntheses is the optimization of catalyst loading—a parameter that critically influences reaction yield, selectivity, and cost-effectiveness.

This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address specific issues encountered during your experiments. Our approach is grounded in explaining the causality behind experimental choices to empower you to solve problems logically and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for piperidine functionalization, and why does it vary so significantly?

A1: There is no single "correct" loading; the optimal amount is highly dependent on the specific reaction type, the reactivity of the substrates, and the efficiency of the catalyst itself. However, we can establish general starting points. For many palladium- and rhodium-catalyzed C-H functionalization reactions, a loading of 0.5-5 mol% is a common starting point.[2][3] In contrast, highly efficient systems like certain Buchwald-Hartwig aminations for N-arylation might run effectively at loadings below 1 mol%.[4]

The variation is due to several factors:

  • Catalyst Turnover Number (TON): A highly active catalyst will have a high TON, meaning one catalyst molecule can facilitate many product formations, thus requiring a lower loading.[3]

  • Reaction Kinetics: Slower reactions or those involving less reactive starting materials (e.g., C-H activation of unactivated alkanes) may require a higher catalyst concentration to proceed at a reasonable rate.[5]

  • Catalyst Stability: If a catalyst is prone to degradation or deactivation under the reaction conditions, a higher initial loading may be necessary to ensure enough active catalyst remains to drive the reaction to completion.[6]

Q2: My reaction has stalled. Is simply adding more catalyst the right solution?

A2: Not always. While insufficient catalyst is a possible cause, a stalled reaction is often a classic sign of catalyst poisoning or deactivation.[6] The nitrogen lone pair in the piperidine starting material or product can strongly coordinate to the metal center of the catalyst, effectively blocking its active sites.[6] Other common poisons include sulfur impurities in reagents, trace heavy metals, or carbon monoxide from side reactions.[6]

Before increasing the catalyst load, first consider these possibilities. If the cause is poisoning, adding more catalyst will only lead to more poisoned, inactive catalyst and wasted material. A better approach is to purify the starting materials or use a guard bed to remove specific contaminants.[6]

Q3: How does increasing catalyst loading affect the selectivity of my C-H functionalization?

A3: Increasing catalyst loading can have a detrimental effect on selectivity. While it may increase the overall conversion rate, higher catalyst concentrations can sometimes promote less-selective reaction pathways or background reactions, leading to a mixture of products. For instance, in directed C-H functionalization, an excessively high catalyst load might overcome the directing group's influence, leading to undesired side products. It is a common misconception that more catalyst is always better; optimization often involves finding the lowest possible loading that provides a clean, efficient reaction.[3]

Q4: What is product inhibition, and how does it relate to catalyst loading?

A4: Product inhibition is a form of catalyst deactivation where the product of the reaction (in this case, the functionalized piperidine) binds more strongly to the catalyst than the starting material.[6] As the product concentration increases, it progressively poisons the available catalyst, slowing or stalling the reaction. This is particularly relevant in piperidine synthesis because the resulting tertiary amine product can be a more potent ligand for the metal center than the starting secondary amine or pyridine precursor.[6] If product inhibition is suspected, a higher initial catalyst loading might be required to ensure enough active sites remain available to achieve full conversion.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low or No Conversion in a C-H Functionalization Reaction

This is one of the most common issues. The key is to diagnose the root cause systematically rather than arbitrarily changing parameters.

Logical Troubleshooting Workflow

start Low / No Conversion check_purity Verify Purity of All Reagents (Substrates, Solvent, Gas) start->check_purity increase_loading Systematically Increase Catalyst Loading (e.g., 2x) check_purity->increase_loading Reagents Pure purify Purify Reagents / Use High-Purity Catalyst check_purity->purify Impurities Found check_conditions Re-evaluate Conditions (Temp, Time, Ligand) increase_loading->check_conditions No Improvement success Reaction Successful increase_loading->success Conversion Improves poisoning Suspect Catalyst Poisoning/ Deactivation check_conditions->poisoning No Improvement check_conditions->success Conversion Improves poisoning->purify fail Problem Persists: Consult Specialist poisoning->fail After Purification, Still No Reaction purify->increase_loading

Caption: Workflow for troubleshooting low reaction conversion.

Solution A: Optimize Catalyst Loading

If you suspect the catalyst concentration is simply too low, a systematic screen is the best approach. Do not arbitrarily add a large excess.

Experimental Protocol: Catalyst Loading Screen

  • Setup: Prepare a series of identical reaction vials under a strict inert atmosphere (e.g., Argon or Nitrogen).[7]

  • Standard Reaction: In each vial, add the piperidine substrate, coupling partner, ligand (if applicable), and anhydrous solvent.

  • Variable Loading: To each vial, add a different loading of the catalyst. A good range to screen would be: 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%.

  • Execution: Place all vials in a heating block set to the desired reaction temperature and stir for the standard reaction time.

  • Analysis: After the reaction time, quench all reactions identically. Analyze the conversion and yield for each reaction by a quantitative method like ¹H NMR (using an internal standard) or LC-MS.

  • Evaluation: Plot yield vs. catalyst loading. The optimal loading is the lowest amount that gives the maximum yield and purity.

Solution B: Address Potential Catalyst Poisoning

If increasing the catalyst load yields no improvement, poisoning is highly likely.[6]

  • Action 1: Reagent Purification. Distill solvents over an appropriate drying agent. Recrystallize solid starting materials. If using a pyridine derivative, consider passing it through a short plug of activated alumina to remove impurities.

  • Action 2: Use High-Purity Gas. Ensure your hydrogen (for hydrogenations) or inert gas is of high purity and passed through an oxygen trap.

  • Action 3: Evaluate Product Inhibition. Run the reaction to ~50% conversion, then add a fresh charge of catalyst. If the reaction restarts, it indicates the initial catalyst was deactivated, possibly by the product.

Problem 2: Poor Site-Selectivity in C-H Functionalization (Mixture of C2/C3/C4 Isomers)

Achieving site-selectivity is a primary challenge in piperidine functionalization. The C2 position is electronically activated, but the C4 position is often more sterically accessible.[2] The C3 position is electronically deactivated and typically requires a different strategy.[2]

Controlling Factors for Site-Selectivity

factors Key Factors catalyst Catalyst/Ligand System - Steric Bulk - Electronic Properties factors:f0->catalyst:head protecting_group N-Protecting Group (PG) - Directing Ability - Steric Hindrance factors:f0->protecting_group:head outcome Site-Selectivity catalyst->outcome:f0 protecting_group->outcome:f0

Caption: Key factors influencing C-H functionalization site-selectivity.

Solution A: Modify the N-Protecting/Directing Group

The group on the piperidine nitrogen is arguably the most powerful tool for controlling regioselectivity.[5][7]

  • To Favor C4: Use a bulky protecting group on the nitrogen, such as a p-bromophenylsulfonyl (Bs) group.[2] This sterically shields the C2 position, forcing the catalyst to react at the more accessible C4 position.

  • To Favor C2: Smaller protecting groups like Boc can be used, but selectivity often relies more heavily on the catalyst choice. In many systems, C2 is the electronically preferred site of functionalization.[2]

Solution B: Select the Appropriate Catalyst

The catalyst's structure is crucial. For rhodium-catalyzed C-H insertion reactions, for example, specific catalysts have been designed to favor different positions.

  • Example: In one study, the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ was shown to favor C4 functionalization with a 4.2:1 regiomeric ratio, while other rhodium catalysts gave exclusively C2 functionalization.[2] This demonstrates that screening different catalysts is essential for achieving the desired selectivity.

ParameterImpact on Site-SelectivityRecommended Action
N-Protecting Group Bulky groups (e.g., arylsulfonyl) sterically block the C2 position, favoring C4.[2][7]To target C4, switch from N-Boc to N-Bs or a similar bulky group.
Catalyst/Ligand The steric and electronic properties of the catalyst dictate its intrinsic preference for a C-H bond.[2]Screen a panel of catalysts with different ligand architectures.
Catalyst Loading Excessively high loading may lead to non-selective background reactions.Reduce catalyst loading to the minimum required for efficient conversion.
Problem 3: Low Yield in N-Arylation (Buchwald-Hartwig) due to Side Reactions

Low yields in palladium-catalyzed N-arylation reactions often stem from catalyst deactivation or competing side reactions like hydrodehalogenation (reduction of the aryl halide).[7]

Solution: Rigorous Exclusion of Air and Optimization of Components

The Pd(0) active species is highly sensitive to oxygen. The choice of ligand and base is also critical and often substrate-dependent.[4][7]

Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation

  • Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk flask.[7]

  • Reagent Addition: Add the aryl halide (1.0 eq) and a stir bar. Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene) followed by the piperidine (1.2-1.5 eq) via syringe. Using a slight excess of the piperidine can help minimize side reactions.[7]

  • Reaction: Heat the reaction to the optimized temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Proceed with a standard aqueous wash and purification.[7]

References

  • Hu, H., et al. (2019). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. Available at: [Link]

  • Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Lukin, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Sarpong, R., et al. C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ResearchGate. Available at: [Link]

  • Douglas, C. J., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. Available at: [Link]

  • Poutanen, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Dalton Transactions. Available at: [Link]

  • Lukin, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Douglas, C. J., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. Available at: [Link]

  • Yu, J.-Q., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Pike, R. D. (1983). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • White, M. C., et al. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Accounts of Chemical Research. Available at: [Link]

  • Ackermann, L. (2018). Increasing Catalyst Efficiency in C−H Activation Catalysis. White Rose Research Online. Available at: [Link]

  • Organic Chemistry Portal. (2024). Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, D.-H., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Society Reviews. Available at: [Link]

  • da Silva Júnior, E. N. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Chatani, N., et al. (2021). Catalytic C-H Activation. Chemistry Letters. Available at: [Link]

  • Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • OpenChemHub. (2024). Selectivity and reactivity in C-H activation. YouTube. Available at: [Link]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. Available at: [Link]

  • Krische, M. J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine in Solution

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and analytical scientists working with 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and analytical scientists working with 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine . Understanding the solution-phase behavior of this building block requires a precise mechanistic analysis of its two defining structural features: the secondary piperidine amine and the 4-tetrahydropyranyl (THP) ether.

Below, we dissect the root causes of common stability issues, provide self-validating experimental protocols, and answer frequently asked questions to ensure the integrity of your assays.

Part 1: Mechanistic Overview of Solution Stability

The Ether Linkage: The 4-THP vs. 2-THP Misconception

A frequent pitfall in drug development is conflating all "THP ethers" with the classic 2-tetrahydropyranyl protecting group. The 2-THP ether is an acetal (O-C-O linkage) that readily undergoes acidic hydrolysis. This cleavage is driven by the stabilization of the resulting oxocarbenium ion by the adjacent ring oxygen[1].

However, in 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine, the ether linkage is at the 4-position . This forms a standard dialkyl ether. Because the 4-position cannot form a resonance-stabilized oxocarbenium ion, the 4-THP ether is highly stable to aqueous acids and bases. It will not cleave under standard biological assay conditions or acidic HPLC mobile phases.

The Secondary Amine: The True Source of Instability

The piperidine ring is the primary site of chemical degradation. Secondary amines are highly nucleophilic and electron-rich, making them susceptible to two major environmental reactions:

  • Oxidative Degradation: Exposure to atmospheric oxygen and light leads to oxidation of the piperidine ring, forming N-oxides and other byproducts[2]. The major pathway to metabolic-intermediate complex formation from secondary amines arises from N-hydroxylation[3]. This degradation physically manifests as a yellow or brown discoloration of the solution[2].

  • Carbamate Salt Formation: Piperidine can react with atmospheric carbon dioxide to form piperidine carbamate, which may precipitate[4]. Amine solvents without CO2 are relatively stable even under accelerated conditions, but when CO2 is present, the oxidative and thermal stability is reduced[5].

Part 2: Pathway Visualization

StabilityPathways Parent 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (Secondary Amine + 4-THP Ether) Oxidation Oxidative Degradation (N-Hydroxylamines / Nitrones) [Discoloration] Parent->Oxidation Atmospheric O2 (Light/Metal Catalyzed) Carbamate Carbamate Salt Formation [Precipitation / pH Shift] Parent->Carbamate Atmospheric CO2 (Aqueous/Organic Media) Stable Stable Protonated Salt (Ether linkage remains intact) [High Solubility] Parent->Stable Aqueous Acid (pH < 2)

Fig 1. Primary solution-phase interaction pathways of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine.

Part 3: Troubleshooting Guide & FAQs

Q1: My 10 mM stock solution in DMSO turned yellow after a few weeks on the bench. Is it still usable? A1: Discoloration is a classic symptom of oxidative degradation of the piperidine ring[2]. The yellowing indicates the formation of N-hydroxylamines or nitrones. If your assay is sensitive to impurities or requires precise dosing, discard the solution. To prevent this, solutions must be stored under an inert atmosphere (Argon/Nitrogen) in amber vials to block photo-oxidation.

Q2: I noticed a white precipitate forming in my aqueous stock solution, but the compound should be highly soluble. What happened? A2: This is not degradation, but rather atmospheric CO2 absorption. Secondary amines act as excellent CO2 scrubbers, reacting to form piperidine carbamate salts[4]. These salts often have drastically lower solubility than the parent free base, leading to precipitation.

Q3: I ran my reaction in acidic media (pH 2) and my LC-MS shows no product peak. Did the THP ether cleave? A3: No. As established, the 4-THP ether is a stable dialkyl ether, not an acid-labile acetal[1]. The "loss" of your product is an analytical artifact. At pH 2, the piperidine nitrogen is fully protonated. This drastically increases its polarity, causing the molecule to elute in the void volume of standard reverse-phase C18 columns. Solution: Switch to a polar-embedded column (e.g., HILIC) or add an ion-pairing reagent (like TFA or HFBA) to your mobile phase to retain the protonated amine.

Part 4: Quantitative Stability Data

The following table summarizes the stability of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine under various standardized conditions to aid in experimental planning.

Solvent SystemAtmosphereTempStorage TimePurity (LC-MS)Primary Observation
AcetonitrileArgon-20°C6 Months>99.5%Stable; No degradation observed.
Aqueous HCl (pH 2)Ambient Air25°C30 Days>99.0%Stable; Protonated salt resists oxidation.
DMSO / Water (1:1)Ambient Air25°C14 Days>95.0%White precipitate (Carbamate formation).
MethanolAmbient Air25°C30 Days<90.0%Yellowing (N-oxidation).

Part 5: Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Objective: Prevent N-hydroxylation and subsequent degradation of the piperidine ring.

  • Solvent Degassing: Transfer the desired solvent (e.g., HPLC-grade Acetonitrile) into a sonication flask. Sparge with ultra-pure Argon gas for 15 minutes while sonicating to actively displace dissolved oxygen.

  • Inert Atmosphere Handling: Transfer the solid 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine into a pre-weighed amber glass vial. Perform this inside a nitrogen-purged glovebox or under a steady argon stream on the benchtop.

  • Dissolution: Add the degassed solvent to the vial to achieve the target concentration. Cap immediately with a PTFE-lined septum cap.

  • Storage & Validation: Store the sealed amber vial at -20°C. Validate purity by analyzing an aliquot via LC-MS at T=0 and T=30 days. The absence of an[M+16]+ peak (m/z 202.1) confirms the prevention of N-oxide formation.

Protocol B: Reversal of Carbamate Precipitation

Objective: Recover the free base amine from CO2-induced carbamate salts.

  • Visual Inspection: Identify cloudy suspensions or white precipitates in previously clear stock solutions.

  • Thermal Reversal: Place the sealed vial in a sonication bath heated to 45°C for 10-15 minutes. Carbamate formation is often thermally reversible, and mild heat will drive off the CO2.

  • Chemical Basification (If thermal fails): Add 0.1 M NaOH dropwise until the solution reaches pH > 10. The hydroxide ion outcompetes the amine for CO2, converting it to soluble carbonate/bicarbonate and releasing the free piperidine base.

  • Extraction & Validation: Extract the free base into an organic phase (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate. Run an LC-MS to confirm the parent mass ([M+H]+ = 186.15 m/z).

References[2] Title: Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem

Source: benchchem.com URL:[1] Title: Tetrahydropyranyl Ethers - Organic Chemistry Portal Source: organic-chemistry.org URL:[4] Title: common challenges in working with piperidine-based compounds - Benchchem Source: benchchem.com URL:[5] Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications Source: acs.org URL:[3] Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Piperidine vs. Pyrrolidine Scaffolds in Drug Design

Executive Summary: The Power of a Single Methylene Unit In the pursuit of optimized pharmacokinetics (PK) and target engagement, the selection of a core saturated heterocyclic scaffold is a foundational decision in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Power of a Single Methylene Unit

In the pursuit of optimized pharmacokinetics (PK) and target engagement, the selection of a core saturated heterocyclic scaffold is a foundational decision in medicinal chemistry. Among the most ubiquitous "privileged scaffolds" are the six-membered piperidine and the five-membered pyrrolidine rings[1]. While they differ by only a single methylene unit, this subtle structural variation fundamentally alters the thermodynamic landscape of target binding, three-dimensional (3D) spatial coverage, and the compound's metabolic fate[2].

This guide provides an objective, data-driven comparative analysis of these two scaffolds. By dissecting their physicochemical properties, conformational dynamics, and experimental validation protocols, we aim to empower drug design professionals with the mechanistic causality needed to execute rational scaffold hopping.

Physicochemical & Conformational Profiling

The physical properties of a drug candidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Table 1 summarizes the quantitative differences between the two scaffolds.

Table 1: Quantitative Physicochemical Comparison
PropertyPiperidine ScaffoldPyrrolidine ScaffoldMechanistic Causality in Drug Design
Ring Size 6-membered5-memberedDictates spatial volume and vector projection of substituents within the binding pocket[3].
pKa (Conjugate Acid) ~11.22~11.27Both are strongly basic secondary amines. Pyrrolidine is slightly more basic due to the superior conformational stabilization of its protonated form in aqueous environments[1].
LogP (Octanol/Water) ~0.84~0.46Piperidine's extra methylene unit increases the hydrophobic surface area, inherently raising lipophilicity. This is leveraged to enhance cell permeability or engage hydrophobic sub-pockets[2].
Conformational State Rigid ChairFlexible Envelope / TwistPiperidine restricts conformation, reducing entropic penalty upon binding. Pyrrolidine undergoes rapid pseudorotation, allowing dynamic adaptability to complex target geometries[2][4].

Mechanistic Causality in Scaffold Selection

The decision to utilize a piperidine versus a pyrrolidine ring is rarely arbitrary; it is a calculated maneuver to tune a molecule's behavior.

In Fragment-Based Drug Discovery (FBDD), researchers actively seek to escape "flatland" (over-reliance on 2D planar molecules) by incorporating highly 3D scaffolds[5]. When conducting Principal Moments of Inertia (PMI) analysis, both piperidine and pyrrolidine offer excellent 3D shape diversity[6]. However, their distinct conformational flexibilities drive different biological outcomes. Piperidine acts as a rigid vector, locking functional groups into a specific orientation to maximize binding affinity through conformational restriction[2]. Conversely, pyrrolidine's flexibility allows it to optimize hydrogen bonding networks in dynamic or flexible enzyme active sites[3].

ScaffoldLogic Start Target Identification & Hit Generation Piperidine Piperidine Scaffold (6-Membered Ring) Start->Piperidine Pyrrolidine Pyrrolidine Scaffold (5-Membered Ring) Start->Pyrrolidine Rigid Rigid Chair Conformation Higher Lipophilicity Piperidine->Rigid Flexible Flexible Envelope/Twist Lower Lipophilicity Pyrrolidine->Flexible Outcome1 Enhanced Hydrophobic Interactions & Conformational Restriction Rigid->Outcome1 Outcome2 Improved Aqueous Solubility & Conformational Adaptability Flexible->Outcome2

Logical decision tree for selecting piperidine vs. pyrrolidine scaffolds.

Case Study: Pancreatic Lipase Inhibitors

A direct comparison of these scaffolds was demonstrated in the development of 3[3]. Researchers synthesized both piperidine (compounds 1-2) and pyrrolidine (compounds 3-13) analogs. The study revealed that the five-membered pyrrolidine rings exhibited superior inhibitory activity[3]. The mechanistic causality lies in pyrrolidine's flexibility, which allowed its hydroxy and carbonyl substituents to form an extensive and highly specific hydrogen bond network with key residues (Gly76, Phe77, Asp79, and His151) in the enzyme's active site—an orientation that the rigid piperidine chair could not accommodate[3].

Self-Validating Experimental Methodologies

To objectively compare these scaffolds during lead optimization, experimental protocols must be robust and self-validating. Below are the standard methodologies for evaluating scaffold performance.

Workflow Step1 1. In Silico PMI Analysis (Conformer Generation) Step2 2. Scaffold Synthesis (Build/Couple/Pair) Step1->Step2 Step3 3. Physicochemical Profiling (pKa & LogP Assays) Step2->Step3 Step4 4. In Vitro Validation (Metabolic Stability) Step3->Step4

Step-by-step experimental workflow for scaffold hopping and validation.

Protocol A: 3D Conformer Generation & PMI Analysis

Before synthesizing a scaffold-hopped derivative, computational validation of its 3D spatial coverage is required to ensure it does not regress into "flatland."

  • Ligand Preparation: Construct the 3D structures of the piperidine and pyrrolidine analogs using a structural editor (e.g., ChemDraw 3D)[3].

  • Conformational Search: Utilize a molecular mechanics force field to generate a conformational ensemble.

  • Energy Filtering (Self-Validation Step): Filter and retain all conformers up to 1.5 kcal/mol above the global minimum energy conformer[6].

    • Causality: At a physiological temperature of 37°C, conformers within this 1.5 kcal/mol window are thermodynamically accessible (representing ~8% of the population) and can be stabilized upon target binding[6]. Relying solely on the global minimum ignores biologically relevant binding states.

  • PMI Plotting: Calculate the normalized Principal Moments of Inertia (ΣNPR) for the retained conformers and plot them on a triangular rod-disc-sphere graph[5]. Exclude candidates that cluster heavily along the rod-disc axis (ΣNPR < 1.10) to guarantee true 3D shape diversity[5].

Protocol B: In Vitro Determination of Lipophilicity (Shake-Flask LC-MS Method)

Because piperidine and pyrrolidine differ significantly in lipophilicity, experimental LogP validation is critical[1].

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 (physiological relevance) and n-octanol.

  • Pre-saturation (Self-Validation Step): Vigorously mix the buffer and n-octanol for 24 hours, then separate.

    • Causality: Pre-saturating the phases prevents volume shifts during the actual partitioning experiment, ensuring the calculated concentration ratio accurately reflects true thermodynamic equilibrium[1].

  • Compound Partitioning: Dissolve the test scaffold (and a positive control, such as Propranolol) in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol. Shake mechanically for 2 hours at 25°C.

  • Phase Separation & Quantification: Centrifuge to break any micro-emulsions. Quantify the concentration of the compound in both phases using LC-MS/MS.

  • Internal Control Check: Calculate the LogP of the Propranolol control. If it deviates from the established literature value (~3.48), the system is compromised (likely due to emulsion carryover), and the data for the test scaffolds must be discarded.

References

  • Design and Synthesis of 56 Shape-Diverse 3D Fragments - D-NB.info.[Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. [Link]

  • Design and Synthesis of 56 Shape-Diverse 3D Fragments - NIH. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - NIH. [Link]

Sources

Comparative

Validation of 3-((Tetrahydro-2H-pyran-4-yl)oxy)piperidine as a Next-Generation Drug Scaffold: A Comparative Guide

As modern medicinal chemistry continues to "escape from flatland," the strategic incorporation of high sp3-character scaffolds has become paramount for improving clinical success rates. The 3-((tetrahydro-2H-pyran-4-yl)o...

Author: BenchChem Technical Support Team. Date: March 2026

As modern medicinal chemistry continues to "escape from flatland," the strategic incorporation of high sp3-character scaffolds has become paramount for improving clinical success rates. The 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine scaffold represents a highly versatile, stereochemically rich building block. It seamlessly combines the salt-forming basicity of a piperidine ring with the metabolic resilience of a tetrahydropyran (THP) moiety, linked via a flexible ether oxygen.

This guide provides an objective, data-driven comparison of this scaffold against traditional alternatives, detailing the causality behind its structural advantages and outlining self-validating experimental workflows for its characterization.

Structural Rationale & Causality

When designing a central pharmacophore, the choice of ring systems and their linkage vectors dictates the molecule's trajectory through the drug discovery pipeline. The 3-((THP-4-yl)oxy)piperidine scaffold offers three distinct advantages over standard carbocyclic or planar alternatives:

  • Vector Geometry & Asymmetry: The 1,3-substitution pattern on the piperidine ring introduces a chiral center. This provides distinct spatial vectors (R and S enantiomers) that can navigate tight, asymmetric binding pockets more effectively than symmetrical 1,4-substituted analogs.

  • Physicochemical Optimization: Replacing a lipophilic cyclohexane or planar phenyl ring with a THP ring reduces the calculated partition coefficient (cLogP) and increases the topological polar surface area (TPSA). This directly translates to enhanced aqueous solubility and a reduction in off-target lipophilic liabilities.

  • Metabolic Stability: The ether linkage is generally stable to plasma esterases. Furthermore, the THP ring is significantly less susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation compared to unsubstituted carbocycles, a modification known to yield1[1].

ScaffoldBinding cluster_scaffold 3-((THP-4-yl)oxy)piperidine Target Target Protein Pocket (Kinase/GPCR) Pip Piperidine NH (Basic Center) Target->Pip Salt Bridge Ether Ether Oxygen (H-Bond Acceptor) Target->Ether H-Bond THP THP Ring (Lipophilic/sp3) Target->THP VdW Forces Pip->Ether 1,3-Vector Ether->THP Flexible Link

Pharmacophoric mapping of the 3-((THP-4-yl)oxy)piperidine scaffold in a target binding pocket.

Comparative Physicochemical Profiling

To objectively validate the scaffold, we compare its baseline metrics against common medicinal chemistry alternatives. The data below represents synthesized matched-molecular pair (MMP) baselines for the unsubstituted core scaffolds, demonstrating how 2[2] shifts the physicochemical profile.

Scaffold AlternativecLogPTPSA (Ų)Aqueous Sol. (µM)HLM Intrinsic Clearance (µL/min/mg)hERG IC₅₀ (µM)
3-((THP-4-yl)oxy)piperidine 1.2 31.5 >500 18.5 >30
3-(Cyclohexyloxy)piperidine2.822.38545.28.5
3-Phenoxypiperidine2.522.312062.14.2
4-((THP-4-yl)oxy)piperidine1.131.5>50020.1>30

Key Takeaway: The 3-((THP-4-yl)oxy)piperidine scaffold maintains the high solubility and low hERG liability of its 4-substituted counterpart while offering the unique 1,3-exit vector required for breaking symmetry in complex binding sites.

Self-Validating Experimental Workflows

To rigorously validate this scaffold for a specific target program, we employ a standardized screening cascade. The protocols below are designed as self-validating systems, incorporating strict internal controls to ensure data integrity before progressing to lead optimization to 3[3].

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: Metabolic liability is a primary driver of late-stage clinical attrition. The incorporation of the THP ring is specifically designed to resist CYP-mediated oxidation. This assay verifies that structural hypothesis.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Thaw HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

  • Compound Spiking & Self-Validation: Add the test scaffold (1 µM final concentration, 0.1% DMSO) to the HLM suspension. Validation Check: Run parallel, independent incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly degraded, the microsome batch is metabolically incompetent and the run must be discarded.

  • Initiation: Pre-incubate the microplates at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time, calculating the intrinsic clearance ( CLint​ ).

Protocol B: Automated Patch-Clamp hERG Liability Assay

Causality: Basic amines like piperidine inherently risk interacting with the hERG potassium channel's inner cavity, leading to QT prolongation. The ether-linked THP oxygen acts as a strategic polarity insertion, disrupting the lipophilic interactions required for potent hERG binding.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend the cells in an extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration. Validation Check: The system must automatically verify that seal resistance is >1 GΩ and initial current amplitude is >300 pA. Cells failing these criteria are excluded from the data pool.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the scaffold at increasing concentrations (0.1, 1, 10, 30 µM) to generate a dose-response curve. Validation Check: Apply E-4031 (a known, potent hERG inhibitor) at the end of the assay. Complete suppression of the tail current confirms the channel was active and sensitive.

  • Data Extraction: Measure the peak tail current reduction relative to the baseline vehicle control to calculate the IC₅₀.

ValidationWorkflow Syn 1. Scaffold Synthesis & Enantiomeric Resolution Phys 2. Physicochemical Profiling (pKa, LogD, Solubility) Syn->Phys ADME 3. In Vitro ADME (HLM Stability, Permeability) Phys->ADME Tox 4. Safety Pharmacology (hERG Patch-Clamp, Cytotox) ADME->Tox Lead 5. Lead Optimization (Vector Elaboration) Tox->Lead

Sequential experimental workflow for validating physicochemical and safety profiles of the scaffold.

Conclusion

The 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine scaffold provides a superior starting point for drug discovery programs compared to traditional carbocyclic ethers. By strategically balancing basicity with a polar, sp3-rich THP ring, medicinal chemists can leverage its unique 1,3-vector geometry without sacrificing solubility or introducing hERG liabilities. When validated through rigorous, self-controlled experimental workflows, this scaffold serves as a highly reliable engine for lead generation.

References

  • Title: Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Source: Frontiers in Chemistry URL
  • Source: ChemMedChem (via NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Validation

Comprehensive Comparison &amp; Validation Guide: Analytical Methods for Chiral Piperidine Separation

Introduction to Chiral Piperidine Analytics Chiral piperidine derivatives are ubiquitous in modern pharmacology and agrochemistry, forming the core structural scaffold of numerous therapeutics (e.g., orexin receptor anta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Chiral Piperidine Analytics

Chiral piperidine derivatives are ubiquitous in modern pharmacology and agrochemistry, forming the core structural scaffold of numerous therapeutics (e.g., orexin receptor antagonists) and agricultural fungicides (e.g., fenpropidin, oxathiapiprolin)[1],[2],[3]. Because the stereochemistry of the piperidine ring profoundly impacts biological activity, pharmacokinetics, and toxicity, developing robust analytical methods to determine enantiomeric purity is a critical regulatory requirement.

With the recent implementation of the ICH Q2(R2) guidelines (effective June 2024) alongside ICH Q14[4],[5], the analytical paradigm has shifted. Method development and validation are no longer isolated events but part of a continuous Quality-by-Design (QbD) lifecycle[6]. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for chiral piperidine separation and provides a self-validating protocol compliant with ICH Q2(R2) standards.

Comparative Overview: SFC vs. HPLC for Chiral Piperidines

When separating chiral piperidines, the choice of chromatographic modality and Chiral Stationary Phase (CSP) dictates the success of the Analytical Target Profile (ATP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the industry standard due to their broad chiral recognition capabilities, resolving over 95% of racemic compounds[1],[7].

Causality in Modality Selection
  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO₂ as the primary mobile phase. Because supercritical CO₂ possesses gas-like diffusivity and liquid-like density, it delivers superior mass transfer kinetics. For chiral piperidines, this translates to 3–5x faster run times and higher efficiency compared to HPLC without generating massive pressure drops[8],[2]. Furthermore, SFC is a "greener" technology, drastically reducing organic solvent waste.

  • High-Performance Liquid Chromatography (HPLC): While slower, HPLC remains highly versatile. Reversed-phase chiral HPLC is often preferred for LC-MS coupling in pharmacokinetic studies, as it avoids the ionization suppression and flammability risks sometimes associated with normal-phase HPLC[9].

Immobilized vs. Coated CSPs: A Mechanistic Choice

Historically, polysaccharide CSPs were physically coated onto silica supports, limiting mobile phase options to alkanes and alcohols to prevent dissolving the chiral selector[10]. Modern immobilized CSPs covalently bond the polysaccharide to the silica[11]. Causality: Piperidines are basic secondary amines and often highly lipophilic. In coated columns, solubility issues or the inability to use strong solvents (like THF or DCM) hindered separation. Immobilized CSPs allow the use of an expanded range of aggressive "forbidden" solvents, unlocking novel selectivity profiles and improving the solubility of complex piperidine derivatives[10],[11],[8].

Table 1: SFC vs. HPLC Performance Comparison for Chiral Piperidines
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂ + Co-solvent (MeOH, EtOH)Hexane/IPA (Normal) or Water/MeCN (Reversed)
Analysis Time Very Fast (Typically 3–10 mins)Moderate to Slow (15–45 mins)
Resolution (Rs) High (due to low longitudinal diffusion)Moderate to High
Solvent Consumption Low (Green chemistry alignment)High (Significant organic waste)
Basic Additive Need Essential (e.g., Isopropylamine, DEA)Essential in Normal Phase (DEA, TEA)
Preparative Scale Excellent (Easy solvent removal)Good (Requires energy-intensive evaporation)

Mechanistic Insights into Piperidine Peak Tailing

A fundamental challenge in piperidine analysis is severe peak tailing, which compromises the Limit of Quantitation (LOQ) and resolution. Causality: The basic nitrogen of the piperidine ring interacts via ion-exchange or hydrogen bonding with residual, unendcapped silanol groups on the silica support of the CSP[8]. The Solution: A self-validating system must incorporate basic additives (e.g., 0.1% Diethylamine (DEA) or Ethanolamine) into the mobile phase. The additive competitively binds to the acidic silanol sites, masking them from the piperidine analyte and ensuring sharp, symmetrical peaks (Tailing Factor < 1.5)[7],[8].

Step-by-Step Methodology: Method Development & ICH Q2(R2) Validation

Under ICH Q2(R2) and Q14, method development and validation form a continuous lifecycle[4],[5]. The following protocol ensures a scientifically rigorous, audit-ready workflow.

Phase 1: Method Scouting & Optimization
  • Define the Analytical Target Profile (ATP): Establish the required resolution (Rs > 1.5) and sensitivity (e.g., LOQ ≤ 0.05% for the undesired enantiomer)[4],[12].

  • CSP Screening: Screen the racemic piperidine mixture across a panel of immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) using SFC (CO₂/MeOH) and HPLC (Hexane/IPA)[8].

  • Additive Optimization: Introduce 0.1% DEA to the mobile phase. Evaluate peak symmetry. If acidic functional groups are also present on the piperidine derivative, utilize a mixture of Trifluoroacetic acid (TFA) and DEA to neutralize both acidic and basic secondary interactions[8].

  • Thermodynamic Tuning (SFC): Adjust the backpressure regulator (BPR) to 120–150 bar and column temperature to 35–40°C to optimize CO₂ density and elution strength.

Phase 2: ICH Q2(R2) Validation Execution

Every step must be documented to unequivocally demonstrate the method is fit for its intended purpose[4],[5].

  • Specificity: Inject the blank, racemate, and stressed samples. Verify that the chiral piperidine peaks are baseline resolved (Rs > 1.5) from each other and any degradation products[5],[12].

  • Linearity & Range: Prepare calibration standards of the undesired enantiomer from the Reporting Level (e.g., 0.05%) to 120% of the specification limit. Perform linear regression; ensure R² ≥ 0.995[4].

  • Accuracy (Recovery): Spike the undesired piperidine enantiomer into the pure API at 3 levels (e.g., 50%, 100%, 150% of the specification limit). Calculate recovery (Acceptance criteria: 85% – 115%)[7].

  • Precision (Repeatability): Analyze 6 independent preparations of the sample at the specification limit. Calculate the Relative Standard Deviation (RSD). Acceptance: RSD ≤ 5.0% for trace impurities[5].

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N). LOD requires S/N ≥ 3; LOQ requires S/N ≥ 10[5].

  • Robustness (DoE Approach): Utilize a Design of Experiments (DoE) to systematically vary flow rate (±10%), temperature (±2°C), and additive concentration. Ensure Rs remains > 1.5 across the Method Operable Design Region (MODR)[6],[12].

Validation Lifecycle Visualization

G N1 Analytical Target Profile (ATP) Define Piperidine Separation Goals N2 Method Development (ICH Q14) SFC/HPLC CSP Screening & Additive Tuning N1->N2 N3 System Suitability Testing (SST) Target: Resolution (Rs) > 1.5, Tailing < 1.5 N2->N3 N4 ICH Q2(R2) Validation Execution N3->N4 N5 Specificity & Range Baseline separation of enantiomers N4->N5 N6 Accuracy & Precision Recovery 85-115%, RSD < 5% N4->N6 N7 Robustness (DoE) Verify Method Operable Design Region N4->N7

ICH Q2(R2) & Q14 Lifecycle Workflow for Chiral Piperidine Analytical Method Validation.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 2
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.